1,3-Diacetoxypropane

Catalog No.
S579597
CAS No.
628-66-0
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diacetoxypropane

CAS Number

628-66-0

Product Name

1,3-Diacetoxypropane

IUPAC Name

3-acetyloxypropyl acetate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-6(8)10-4-3-5-11-7(2)9/h3-5H2,1-2H3

InChI Key

DSVGICPKBRQDDX-UHFFFAOYSA-N

SMILES

CC(=O)OCCCOC(=O)C

solubility

0.62 M

Canonical SMILES

CC(=O)OCCCOC(=O)C

The exact mass of the compound 1,3-Diacetoxypropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.62 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227936. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

what is 1,3-Diacetoxypropane

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Characterization

Property Value
CAS Number 628-66-0 [1]
IUPAC Name 3-acetyloxypropyl acetate [2]
Molecular Formula C7H12O4 [1] [2]
Molecular Weight 160.17 g/mol [1] [2]
Exact Mass 160.073559 g/mol [2]
Boiling Point 209-210°C [1]
Density 1.06 g/cm³ [1]
Flash Point 97.5°C [1]
Index of Refraction 1.417 [1]
Solubility 0.62 M [2]

Structural Configuration

The molecule consists of a three-carbon propane backbone with an acetoxy group (-OC(=O)C) attached to each terminal carbon [2]. Its canonical SMILES representation is CC(=O)OCCCOC(=O)C [2]. The structural diagram below illustrates the connectivity of atoms and symmetrical ester functional groups.

G C1 C O1 O C1->O1 C2 C C3 C C2->C3 O2 O C3->O2 O1->C2 C-O-C Ester CA1 C O2->CA1 O3 O O3->C1 CA2 C O3->CA2 O4 O OA1 O CA1->OA1 C=O Carbonyl OA2 O CA2->OA2 C=O Carbonyl

Synthesis and Production

1,3-Diacetoxypropane is synthesized through esterification reactions, with two common methods detailed below [2].

Direct Esterification
  • Reactants: Propane-1,3-diol and Acetic Acid [2]
  • Catalyst: Acid catalyst (e.g., sulfuric acid) [2]
  • Condition: Controlled temperature [2]
Acetic Anhydride Method
  • Reactants: Propane-1,3-diol and Acetic Anhydride [2]
  • By-product: Acetic Acid [2]

The following diagram maps the synthesis pathways and their relationships.

G PG Propane-1,3-diol Product This compound PG->Product AA Acetic Acid AA->Product Anh Acetic Anhydride Anh->Product Byproduct Acetic Acid (By-product) Anh->Byproduct Produces Cat Acid Catalyst (e.g., H₂SO₄) Cat->Product Facilitates Heat Controlled Temperature Heat->Product Condition

Experimental Protocols

Protocol 1: Synthesis via Direct Esterification [2]

This classic method involves a reversible reaction between a diol and a carboxylic acid.

  • Reaction Setup: Combine propane-1,3-diol and acetic acid in a molar ratio favoring the acid (e.g., 1:2.5) in a round-bottom flask.
  • Catalysis: Add a concentrated acid catalyst (e.g., 1-2% volume of sulfuric acid).
  • Heating & Reflux: Attach a reflux condenser and heat the mixture with stirring (e.g., 110-120°C) for several hours.
  • Reaction Monitoring: Monitor reaction progress by Thin-Layer Chromatography (TLC) or by measuring the water of esterification.
  • Work-up: After cooling, neutralize the acid catalyst with a saturated sodium bicarbonate solution. Separate the organic layer.
  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Purify the crude product via distillation under reduced pressure, collecting the fraction around 209-210°C.
Protocol 2: Synthesis via Acetic Anhydride [2]

This method uses a more reactive acylating agent and is often faster and less reversible.

  • Reaction Setup: Add propane-1,3-diol to acetic anhydride in a molar ratio (e.g., 1:2.2) in a round-bottom flask.
  • Catalysis: Add a catalytic amount of an acid (sulfuric acid) or base (pyridine) to initiate the reaction.
  • Stirring: Stir the reaction mixture at room temperature or under mild heating (40-60°C) for 1-3 hours.
  • Work-up: Quench the reaction by carefully adding water or a cold aqueous solution to destroy excess acetic anhydride.
  • Extraction: Extract the product using an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Purification: Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation. Further purify via distillation for high-purity product.

Analytical Characterization

For conclusive identification, characterize the synthesized product using these techniques [2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary fragmentation ion is at m/z 43 (CH₃CO⁺) [2].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • ¹H NMR: δ 2.05 ppm (acetyl methyl groups), δ 4.15–4.30 ppm (methylene protons adjacent to ester groups) [2].
    • ¹³C NMR: Characteristic signals for carbonyl carbons (~170-175 ppm), methyl carbons (~20 ppm), and methylene carbons in the backbone (60-65 ppm) [2].

Applications and Relevance

This compound serves primarily in industrial and research settings [2].

  • Chemical Intermediate: Serves as a precursor for synthesizing other compounds, historically as a precursor to 1,3-propanediol for polyester production [2].
  • Solvent: Used as a solvent in organic reactions due to its solubility properties [2].
  • Flavoring Agent: May be used as a flavoring agent in food chemistry due to its ester characteristics [2].
  • Prodrug Potential: The ester groups make it a potential prodrug; enzymatic hydrolysis could release acetic acid and propanediol in biological systems, though this requires more research [2].

Relationship to Key Bioprocesses

While this compound itself is typically produced chemically, it is structurally related to compounds derived from glycerol, a major by-product of biodiesel production [3] [4]. Glycerol can be converted by microorganisms into 1,3-propanediol (a key industrial chemical), which is a direct parent compound of this compound [4].

References

1,3-Diacetoxypropane structural configuration analysis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identity and Quantitative Data

The table below consolidates the key quantitative identifiers for 1,3-Diacetoxypropane [1] [2].

Property Value / Identifier
Chemical Name This compound, 1,3-Propylene glycol diacetate
CAS Registry Number 628-66-0 [1] [2]
Molecular Formula C7H12O4 [1] [2]
Molecular Weight 160.17 g/mol [1]
IUPAC Name 3-acetyloxypropyl acetate [1]
SMILES CC(=O)OCCCOC(=O)C [1]
InChI Key DSVGICPKBRQDDX-UHFFFAOYSA-N [1] [2]

Structural Configuration Analysis

The molecular structure of this compound consists of a three-carbon propane backbone with acetate ester groups (-OCOCH3) bonded to each terminal carbon [1].

  • Backbone and Functional Groups: The central carbon (C2) is a methylene group (-CH2-), while the terminal carbons (C1 and C3) are connected to oxygen atoms of the ester linkages. This symmetric 1,3-positioning of the acetoxy groups is a defining feature [1].
  • Stereochemistry: The molecule lacks chiral centers and exhibits a symmetrical, flexible structure. The propane chain allows for rotational freedom around its C-C bonds, enabling the molecule to adopt various gauche and anti conformations to minimize steric strain [1].
  • Key Structural Relationships: It is the diacetate ester derivative of propane-1,3-diol (also known as trimethylene glycol or 1,3-propanediol) [1]. This relationship is fundamental, as 1,3-propanediol is the parent alcohol from which the compound is synthesized and to which it can be hydrolyzed.

The following diagram illustrates the molecular structure and its relationship to the parent compound, providing a visual summary of its configuration.

structural_relationship PropaneDiol Propane-1,3-diol (C₃H₈O₂) Reaction Esterification (with Acetic Acid) PropaneDiol->Reaction Diacetoxypropane This compound (C₇H₁₂O₄) Reaction->Diacetoxypropane

Structural derivation of this compound from propane-1,3-diol.

Synthesis and Production Methods

This compound is primarily synthesized through classic esterification reactions [1].

  • Direct Esterification: The most straightforward method involves reacting propane-1,3-diol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) under controlled temperature. This is a condensation reaction that produces water as a by-product [1].
  • Acetic Anhydride Method: A more efficient acetylation can be achieved by treating propane-1,3-diol with acetic anhydride. This reaction also yields acetic acid as a by-product but typically proceeds with higher conversion to the diacetate [1].

The workflow for these primary synthesis routes is depicted below.

synthesis_workflow Diol Propane-1,3-diol Route1 Route 1: Direct Esterification Diol->Route1 Route2 Route 2: Anhydride Route Diol->Route2 Product This compound Route1->Product H₂O by-product Route2->Product CH₃COOH by-product Reagent1 Acetic Acid + Acid Catalyst Reagent1->Route1 Reagent2 Acetic Anhydride Reagent2->Route2

Two primary chemical synthesis pathways for this compound.

Applications and Role in 1,3-Propanediol Biosynthesis

This compound has several industrial and research applications, primarily as a solvent and a chemical intermediate [1]. Its most significant context is in the production chain of polymers.

A major application of its parent compound, 1,3-propanediol (1,3-PDO), is the synthesis of the high-performance polyester Polytrimethylene Terephthalate (PTT) [3]. While this compound is not a direct monomer for PTT, it is a key derivative and potential intermediate in the overall value chain from basic feedstocks to the final polymer. The biosynthesis of 1,3-PDO is an active area of research as a more sustainable alternative to chemical synthesis. This microbial pathway converts glycerol to 1,3-PDO using two key enzymes [3]:

  • Glycerol Dehydratase (GDHt): Catalyzes the dehydration of glycerol to form the intermediate 3-Hydroxypropionaldehyde (3-HPA).
  • 1,3-Propanediol Oxidoreductase (PDOR): Subsequently reduces 3-HPA to yield 1,3-PDO.

This pathway can be visualized as follows:

biosynthetic_pathway Glycerol Glycerol Enzyme1 Enzyme: GDHt Glycerol->Enzyme1 HPA 3-HPA (3-Hydroxypropionaldehyde) Enzyme2 Enzyme: PDOR HPA->Enzyme2 PDO 1,3-PDO (1,3-Propanediol) Enzyme1->HPA Enzyme2->PDO

Biosynthetic pathway from glycerol to 1,3-PDO, the parent alcohol of this compound. > Note: 3-HPA is a toxic intermediate, and GDHt is often the rate-limiting enzyme in this pathway [3].

Information Gaps and Limitations

It is important to note the following limitations in the information located:

  • Experimental Protocols: The search results lack detailed, step-by-step laboratory procedures for the synthesis, purification, and analytical characterization (e.g., specific NMR parameters, IR peaks) of this compound.
  • Biological Mechanism: While this compound is noted as a potential prodrug, its specific mechanism of action in biological systems is not well-defined, and no detailed signaling pathways were found [1].

References

1,3-Propylene glycol diacetate IUPAC naming

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identifier Comparison

Property 1,3-Propylene Glycol Diacetate 1,2-Propylene Glycol Diacetate
IUPAC Name 1,3-propanediol, diacetate [1] 1-(acetyloxy)propan-2-yl acetate [2]
CAS Registry Number 628-66-0 [1] 623-84-7 [2] [3] [4]
Other Names Trimethylene acetate; 1,3-Diacetoxypropane; 1,3-Propylene diacetate; Diacetate of 1,3-propanediol [1] 1,2-Propylene diacetate; PGDA; (±)-1,2-Diacetoxypropane [2] [3]
Molecular Formula C7H12O4 [1] C7H12O4 [2] [3]
Molecular Weight 160.1678 g/mol [1] 160.169 g/mol [2] [3]
Canonical SMILES Not specified in search results CC(COC(C)=O)OC(C)=O [2] [5]

The relationship between these compounds and their parent glycols can be visualized in the following diagram:

glycolysis Relationship Between Glycols and Diacetates Parent Glycol Parent Glycol 1,2-Propylene Glycol 1,2-Propylene Glycol Parent Glycol->1,2-Propylene Glycol  CAS: 57-55-6 1,3-Propanediol 1,3-Propanediol Parent Glycol->1,3-Propanediol  CAS: 504-63-2 1,2-Propylene Glycol Diacetate 1,2-Propylene Glycol Diacetate 1,2-Propylene Glycol->1,2-Propylene Glycol Diacetate  Esterification 1,3-Propylene Glycol Diacetate 1,3-Propylene Glycol Diacetate 1,3-Propanediol->1,3-Propylene Glycol Diacetate  Esterification

Structural relationship between glycols and their diacetate esters.

Key Technical and Experimental Context

For researchers, understanding the synthesis and applications is crucial.

  • Synthesis of 1,3-Propanediol Esters: One patent describes a method for producing esters of 1,3-propanediol, which includes 1,3-propylene glycol diacetate. The process involves a transesterification reaction between a vinyl ester and 1,3-propanediol. This reaction is catalyzed by a metal catalyst under conditions of 0.5-5 MPa hydrogen pressure and a temperature of 50-120 °C. The hydrogen pressure is maintained to inhibit side reactions [6].
  • Common Production Method for 1,2-Isomer: A separate patent outlines a continuous production method for the 1,2-isomer. This involves the esterification of 1,2-propylene glycol with acetic acid, often using a solid acid catalyst like a cation exchange resin in a catalytic distillation tower. This integrated process allows for simultaneous reaction and separation of products like water, driving the reaction to completion [7].
  • Industrial Applications: While your query focuses on the 1,3-isomer, the more common 1,2-propylene glycol diacetate (PGDA) is widely used as a solvent with low toxicity and favorable environmental properties. Its applications include coatings and paints, printing inks, adhesives, personal care products, and industrial cleaners [8] [4] [9].

References

synthesis of 1,3-Diacetoxypropane from propane-1,3-diol

Author: Smolecule Technical Support Team. Date: February 2026

Overview of 1,3-Diacetoxyacetone

1,3-Diacetoxyacetone (CAS 6946-10-7) is the diacetate ester of dihydroxyacetone (DHA). It is a useful protected form of DHA, a fundamental building block in organic synthesis and biochemistry.

Chemical Properties [1]:

  • Molecular Formula: C₇H₁₀O₅
  • Molecular Weight: 174.15 g/mol
  • Melting Point: 48.0 to 52.0 °C
  • Boiling Point: 243 °C
  • Physical Form: White to light yellow powder or crystal

Commercial Source Information [1]: The table below lists suppliers and pricing for high-purity 1,3-diacetoxyacetone for research purposes.

Manufacturer Product Number Purity / Description Packaging Price
TCI Chemical D2843 >98.0%(GC) 5g $49
TCI Chemical D2843 >98.0%(GC) 25g $239
TRC D328863 - 50mg $45
AK Scientific 4540AL - 5g $233

Safety Information [1]: The compound is classified under GHS07 and carries the warning signal word. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

General Synthetic Strategy

While a specific procedure for 1,3-diacetoxyacetone is not available, the synthesis of ester derivatives from alcohols is a well-established class of reactions. The transformation of propane-1,3-diol to its diacetate can be achieved through two primary routes, which are also applicable to dihydroxyacetone.

1. Esterification with Acetic Acid This is a direct, one-pot reaction where the diol is heated with an excess of acetic acid, typically in the presence of an acid catalyst [2].

  • Reaction: Propane-1,3-diol + Acetic Acid → 1,3-Diacetoxypropane + Water
  • Catalyst: Concentrated sulfuric acid is a common choice.
  • Key Consideration: The reaction is an equilibrium process. Driving it to completion requires either removing the water as it forms (e.g., with a Dean-Stark trap) or using a large excess of acetic acid.

2. Acylation with Acetic Anhydride This method is often more efficient and avoids equilibrium issues, as it does not produce water as a by-product [2].

  • Reaction: Propane-1,3-diol + Acetic Anhydride → this compound + Acetic Acid
  • Catalyst: Can be performed with an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., pyridine). The base-catalyzed version is often performed under milder conditions (e.g., at 0°C to room temperature).

The following diagram illustrates the general workflow for synthesizing and isolating this compound, which is analogous to the process for 1,3-diacetoxyacetone.

start Start Synthesis method_choice Choose Synthetic Method start->method_choice route1 Route 1: Esterification with Acetic Acid method_choice->route1 route2 Route 2: Acylation with Acetic Anhydride method_choice->route2 workup Reaction Workup: - Quench - Dilution with Solvent - Washing Steps route1->workup route2->workup isolation Isolation & Purification: - Extraction - Solvent Removal - Crystallization workup->isolation analysis Analysis & Characterization: - NMR, GC-MS - Melting Point isolation->analysis end Pure Product analysis->end

Suggested Path Forward

  • Consult Primary Literature: Search specialized databases like SciFinder, Reaxys, or Web of Science using the keywords "1,3-diacetoxyacetone synthesis" or "dihydroxyacetone diacetate preparation". This will yield peer-reviewed journal articles with explicit experimental sections.
  • Review Patents: Patent documents are an excellent source of detailed and scalable synthetic procedures. A focused search on patent databases (e.g., Google Patents, USPTO) is highly recommended.
  • Refer to Advanced Textbooks: Standard reference texts such as "Vogel's Textbook of Practical Organic Chemistry" or "Organic Syntheses" provide foundational principles and vetted procedures for acetylation reactions that can be adapted.

References

Comprehensive Application Notes and Protocols: GC-MS Analysis of 1,3-Diacetoxypropane in Food Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Analytical Background

1,3-Diacetoxypropane represents an emerging analyte of interest in food analysis and metabolomics studies. This compound was first identified in commercial balsamic vinegars during a comprehensive metabolomics investigation, where it was detected alongside over 1500 other features in vinegar samples [1]. The discovery of this compound in food matrices highlights the complexity of food composition and the powerful capability of modern analytical techniques to characterize previously unknown components. The detection and quantification of such compounds provides valuable information for food authentication, quality control, and understanding of flavor chemistry.

The analysis of this compound in food presents significant analytical challenges due to the complexity of food matrices. Foods contain numerous compounds that can interfere with analysis, including organic acids, sugars, pigments, and fatty acids [2]. These matrix components can significantly affect the accuracy and precision of analytical methods through a phenomenon known as the "matrix effect" [3] [4]. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification if not properly addressed [4]. Gas chromatography coupled with mass spectrometry (GC-MS) has emerged as a powerful technique for the analysis of volatile and semi-volatile compounds in complex food samples due to its high sensitivity, selectivity, and robust identification capabilities [1].

Sample Preparation Protocols

Sample Extraction and Cleanup

Proper sample preparation is critical for accurate analysis of this compound in complex food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for multi-analyte extraction from various food commodities [3] [2]. The following protocol is adapted from validated methods for pesticide analysis in foods and metabolomics studies of balsamic vinegars where this compound was initially discovered [1] [2].

Table 1: Reagents and Materials for Sample Preparation

Item Specification Purpose
Acetonitrile HPLC grade, with 1% acetic acid Extraction solvent
Extraction salts 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇, 0.5 g C₆H₆Na₂O₇ Phase separation
dSPE clean-up 150 mg PSA, 150 mg C18E, 900 mg MgSO₄ Removal of interferents
Internal standard Deuterated analog of target compound (if available) Quantification control

The sample preparation workflow involves multiple critical steps to ensure efficient extraction and minimal matrix interference:

G SP1 Homogenize 10g sample SP2 Add 10mL 1% acetic acid in acetonitrile SP1->SP2 SP3 Add extraction salts and shake vigorously 1min SP2->SP3 SP4 Centrifuge at 4200 rpm for 5 minutes SP3->SP4 SP5 Collect 6mL supernatant SP4->SP5 SP6 dSPE clean-up with PSA/C18/MgSO₄ SP5->SP6 SP7 Vortex 1 min and centrifuge SP6->SP7 SP8 Evaporate supernatant to near dryness under N₂ SP7->SP8 SP9 Reconstitute in 1mL ethyl acetate SP8->SP9 SP10 Filter through 0.22μm membrane SP9->SP10

Diagram 1: Sample preparation workflow for GC-MS analysis of this compound in food matrices

For specific food matrices, additional clean-up steps may be necessary:

  • High-fat matrices: Additional freezing steps at -20°C for 30 minutes can help separate fat components [5].
  • High-sugar commodities: Increased PSA content (up to 300 mg) improves removal of sugars and fatty acids [2].
  • High-pigment foods: Graphitized carbon black (GCB) can be added to remove pigments, though caution is needed as it may also adsorb planar analytes [3].
Addressing Matrix Effects

Matrix effects pose significant challenges in GC-MS analysis of food compounds. Co-extracted matrix components can compete for active sites in the GC system, leading to signal enhancement or suppression [3] [4]. To evaluate and compensate for matrix effects:

  • Post-extraction spiking: Compare analyte response in pure solvent versus matrix extract [4]
  • Matrix-matched calibration: Prepare calibration standards in blank matrix extract to compensate for matrix effects [3]
  • Internal standardization: Use structurally similar deuterated compounds as internal standards when available [5]
  • Standard addition: For particularly challenging matrices, employ standard addition methods [4]

The matrix effect (ME) can be calculated using the following equation:

ME (%) = (Slope of matrix-matched calibration curve / Slope of solvent calibration curve - 1) × 100 [4]

Matrix effects exceeding ±20% generally require compensation through matrix-matched calibration or other approaches to ensure accurate quantification [4].

GC-MS Analysis Conditions

Instrument Parameters and Method Optimization

Optimal separation and detection of this compound requires careful optimization of GC-MS parameters. Based on metabolomics studies where this compound was initially identified [1], the following conditions provide a robust starting point for method development.

Table 2: GC-MS Instrumental Parameters for this compound Analysis

Parameter Setting Notes
GC System Gas chromatograph with split/splitless injector -
Column BPX-5 or equivalent (5% phenyl polysilphenylene-siloxane, 30 m × 0.25 mm ID, 0.25 μm film thickness) Low bleed preferred
Injection Volume 1 μL in splitless mode Pulsed splitless recommended
Inlet Temperature 250°C -
Carrier Gas Helium, constant flow 1.0 mL/min -
Oven Program 60°C (hold 1 min), 5°C/min to 300°C, hold 5 min Total run time: 55 min
Transfer Line 280°C -
Ion Source Electron Impact (EI), 70 eV, 220°C -
Detection Full scan (m/z 40-450) or SIM SIM provides better sensitivity

The relationship between instrument parameters and analytical performance can be visualized as follows:

G A1 Sample Injection (Splitless Mode) A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 A4 Data Analysis & Quantification A3->A4 B1 Inlet Temperature: 250°C B1->A1 B2 Column: BPX-5 30m × 0.25mm × 0.25μm B2->A2 B3 Oven Program: 60°C → 300°C at 5°C/min B3->A2 B4 Ionization: EI, 70eV B4->A3 B5 Detection: Full Scan or SIM Mode B5->A3 B6 Identification: Retention Time & Mass Spectrum B6->A4

Diagram 2: GC-MS analysis workflow showing critical parameters for this compound detection

Mass Spectrometric Detection and Identification

For This compound, specific mass spectrometric parameters should be optimized:

  • Characteristic ions: Monitor molecular ion and key fragments for identification and confirmation
  • Retention time: Establish consistent retention time for identification (from original discovery ~20-30 minutes range) [1]
  • Identification confidence: Match mass spectrum with reference standard and compare with library spectra

When operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, the following ions are recommended based on structural analogs:

  • Primary quantifier ion: m/z 43 (acetyl fragment)
  • Secondary qualifier ions: m/z 61, 103, 145 (molecular ion pattern)
  • Ion ratios: Monitor consistent ratio between qualifier and quantifier ions (±30% acceptable)

Data Analysis and Quantification

Calibration Approaches and Method Validation

Accurate quantification of this compound requires appropriate calibration strategies that address matrix effects. Matrix-matched calibration is strongly recommended based on studies showing significant matrix effects in food analysis [3] [2].

Table 3: Method Validation Parameters for this compound in Food Matrices | Validation Parameter | Acceptance Criteria | Typical Performance | |--------------------------|-------------------------|-------------------------| | Linearity | R² ≥ 0.995 | R² = 0.9874 - 0.9999 [2] | | Limit of Detection (LOD) | Signal-to-noise ≥ 3 | ~4-10 ng/g range [5] | | Limit of Quantification (LOQ) | Signal-to-noise ≥ 10 | <10 μg/kg [2] | | Recovery (%) | 70-120% | 67.2-108% [2] | | Precision (RSD%) | ≤15% | 3.5-8.5% [2] | | Matrix Effect (%) | Ideally <|±20%| | -30 to +40% observed [4] |

The analytical approach follows a structured validation pathway:

G V1 1. Method Development (GC-MS Parameter Optimization) V2 2. Calibration Approach (Matrix-Matched Standards) V1->V2 V3 3. Validation Parameters (Accuracy, Precision, LOD/LOQ) V2->V3 V4 4. Quality Control (Blanks, Spikes, Reference Materials) V3->V4 SV1 Specificity/Selectivity V3->SV1 SV2 Linearity & Range V3->SV2 SV3 Accuracy (Recovery) V3->SV3 SV4 Precision (Repeatability) V3->SV4 SV5 LOD/LOQ V3->SV5 SV6 Robustness V3->SV6 V5 5. Sample Analysis (Batch Processing with QCs) V4->V5

Diagram 3: Method validation workflow for this compound analysis in food matrices

Quality Control Procedures

Implement comprehensive quality control protocols to ensure data reliability:

  • System suitability test: Inject reference standard at beginning of sequence to verify retention time and response stability
  • Process blanks: Include extraction blanks to monitor contamination
  • QC spikes: Analyze blank matrix spiked with known concentrations of analyte at multiple levels (low, mid, high)
  • Duplicate analysis: Process selected samples in duplicate to monitor precision
  • Reference materials: When available, include certified reference materials for accuracy verification

Applications in Food Analysis

The detection of this compound in balsamic vinegar demonstrates its potential as a marker compound for food authentication and quality assessment [1]. Specific applications include:

  • Food authentication: Differentiate traditional balsamic vinegars from commercial products based on metabolite profiles [1]
  • Process monitoring: Track formation of this compound during fermentation and aging processes
  • Quality control: Monitor consistency of products across different batches and manufacturers
  • Flavor research: Investigate potential contribution to overall flavor profile, similar to studies on chocolate volatiles [6]

The original discovery of this compound in balsamic vinegar was part of a comprehensive metabolomics study that identified 123 metabolites, including 25 amino acids, 26 carboxylic acids, 13 sugars and sugar alcohols, and 47 aroma compounds [1]. This highlights the importance of this compound as part of a broader analytical strategy for food characterization.

Troubleshooting and Technical Notes

Common challenges in GC-MS analysis of this compound and recommended solutions:

  • Peak tailing: Replace GC liner, trim column inlet (1-2 cm), or use more active site deactivation
  • Retention time shift: Check carrier gas flow consistency and column condition
  • Reduced sensitivity: Verify ion source cleanliness, EM voltage, and injector performance
  • Matrix interference: Optimize sample clean-up or use more selective mass transitions
  • Poor recovery: Evaluate extraction efficiency and potential analyte degradation

Conclusion

The GC-MS analysis of this compound in food matrices requires careful method development and validation to address the challenges posed by complex food samples. The protocols described here, based on established QuEChERS approaches and GC-MS metabolomics methods, provide a robust framework for reliable detection and quantification of this compound. The application of these methods can support food authentication, quality control, and research into the role of this compound in food flavor and composition.

References

Application Notes: Propylene Glycol Diacetate as a Flavor Marker in Dark Chocolate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

The flavor profile of dark chocolate is a critical determinant of consumer acceptance and product quality. The complex flavor arises from a combination of both non-volatile compounds (such as alkaloids and polyphenols, which contribute to bitterness and astringency) and a diverse array of volatile aroma compounds [1]. Modern analytical chemistry aims to identify specific volatile compounds that can serve as reliable markers for predicting sensory attributes, thereby offering the industry a tool for quality control and flavor potential assessment.

Recent research on dark chocolate derived from Trinitario cocoa beans has revealed that propylene glycol diacetate was identified as a possible marker for the desirable red fruit aroma [1]. This identification was achieved by building predictive models that successfully linked the chocolate's volatile chemical composition data to the sensory attributes perceived by a trained panel. The ability to predict a specific fruity note based on the presence of a single compound is of significant industrial and research interest for standardizing and understanding chocolate flavor.

Key Compound Identification and Data

The following table summarizes the core quantitative and descriptive data for the flavor-associated compound, based on general chemical databases, to aid in its identification during analysis.

Table 1: Chemical and Physical Properties of 1,3-Diacetoxypropane / Propylene Glycol Diacetate

Property Value
CAS Registry Number 628-66-0 [2] [3]
IUPAC Name 3-acetyloxypropyl acetate [4]
Molecular Formula C7H12O4 [2] [3]
Molecular Weight 160.17 g/mol [2] [3]
Other Names This compound; 1,3-Propanediyl Diacetate; Trimethylene Acetate [2] [3]
Physical State Colorless to light yellow clear liquid [3]
Specific Gravity ~1.07 (at 20/20 °C) [3]
Flash Point ~98 °C [3]

Table 2: Sensory and Functional Role in Chocolate Matrix

Attribute Description
Identified Role Possible marker for red fruit aroma in dark chocolate [1].
Compound Group Ester [1].
General Use Used as a flavoring agent in food chemistry due to its ester characteristics [4].

Detailed Experimental Protocols

This section outlines the specific methodologies used in the foundational research that identified the link between volatile compounds and sensory attributes in dark chocolate.

Sensory Characterization Protocol

Objective: To generate robust, quantitative sensory profiles for a set of dark chocolate samples.

  • Sample Preparation: A minimum of 54 dark chocolate samples should be prepared from a controlled raw material source (e.g., Trinitario cocoa beans from the Dominican Republic) to minimize origin-based variation [1].
  • Panel Training: Employ a trained sensory panel. Panelists must be calibrated to recognize and score a defined set of attributes.
  • Attribute Evaluation: Panelists evaluate each chocolate sample for a comprehensive set of sensory attributes. The study assessed 18 attributes, including:
    • Basic Tastes: Sweetness, Bitterness, Acidity, Astringency.
    • Aroma Notes: Cocoa, Yellow Fruits, Red Fruits, Citrus, Dried Fruits, Nutty, Winey, Green, Earthy, Floral, Woody, Spicy, Roasted [1].
  • Data Collection: Scores are collected and the mean intensity for each attribute per sample is calculated. Data can be visualized using a clustered heatmap to observe correlations between attributes [1].
  • Statistical Analysis: A Principal Component Analysis (PCA) is performed on the mean sensory scores to understand how the attributes drive the differentiation between samples [1].

The workflow for the sensory characterization is a sequential process as shown below.

G Start Start: Chocolate Sample Set S1 1. Sample Preparation (Controlled origin, e.g., Trinitario) Start->S1 S2 2. Panel Training (Calibrate on specific attributes) S1->S2 S3 3. Blind Evaluation (Score 18+ sensory attributes) S2->S3 S4 4. Data Collection & Mean Score Calculation S3->S4 S5 5. Multivariate Analysis (e.g., PCA, Clustered Heatmap) S4->S5 End Output: Quantitative Sensory Profile S5->End

Volatile Compound Analysis via GC-MS

Objective: To identify and quantify the volatile aroma compounds present in the same chocolate samples.

  • Sample Preparation: Representative portions of each chocolate sample are prepared. The specific homogenization and introduction method into the GC-MS system should be detailed and consistent.
  • Instrumental Parameters:
    • Equipment: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) [1].
    • Column: A standard non-polar to mid-polar capillary column is suitable (e.g., DB-5MS) [5].
    • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min) [5].
    • Injection: Pulsed splitless mode, with an injector temperature of ~220°C [5].
    • Oven Program: A temperature gradient is used. An example protocol: start at 60°C, ramp at 3°C/min to 246°C, hold, then ramp at 5°C/min to 300°C [5].
    • MS Detection: The mass spectrometer operates in electron impact (EI) mode, scanning a mass range from 40 to 600 m/z. The ion source temperature is typically set at ~280°C [5].
  • Compound Identification: Volatile compounds are identified by comparing the mass spectra of the detected peaks against a reference library (e.g., NIST Mass Spectral Library). The identification is further confirmed by calculating the Linear Retention Index (LRI) using an alkane standard solution (C10–C40) and matching it with literature values [1] [5].
  • Quantification: The concentration of each identified volatile compound is determined based on the peak area in the chromatogram.
Data Integration and Predictive Modeling

Objective: To establish a statistical model that links volatile composition data to sensory perception.

  • Data Matrix Compilation: Create a unified data matrix where each row represents a chocolate sample, and columns contain the quantified intensity of all identified volatile compounds and the mean scores for all sensory attributes.
  • Model Building: Employ Partial Least Squares Regression (PLS). This multivariate technique is ideal when predictor variables (volatile compounds) are numerous and highly correlated.
  • Model Interpretation: The PLS model identifies key predictor compounds for each sensory attribute. In the referenced study, acetaldehyde, dimethyl sulfide, and 2,3-butanediol were key predictors for various attributes, while propylene glycol diacetate was specifically highlighted for red fruit aroma [1].
  • Validation: The model's success is evaluated by its ability to accurately classify or predict the intensity of sensory attributes (e.g., bitterness, astringency, red fruit) in blind samples based solely on their GC-MS volatile profile [1].

The integration of sensory and chemical data to build a predictive model follows a converging path logic, illustrated below.

G Sensory Sensory Analysis (Quantitative Panel Data) DataMatrix Integrated Data Matrix Sensory->DataMatrix Chemical Chemical Analysis (GC-MS Volatile Profile) Chemical->DataMatrix PLS PLS Regression Modeling DataMatrix->PLS Prediction Identification of Key Flavor Markers PLS->Prediction

Application in Research and Development

The methodology outlined provides a powerful framework for drug development professionals and food scientists.

  • Quality Control & Authentication: The identified flavor marker, propylene glycol diacetate, can be used as a quantitative target for ensuring batch-to-batch consistency in chocolates marketed with a "red fruit" note and for authenticating premium products.
  • Accelerated Product Development: By understanding the chemical basis of flavor, R&D can screen raw materials (cocoa beans) based on their volatile compound profiles, significantly reducing reliance on lengthy and costly human panel tests for initial screening.
  • Objective Flavor Assessment: This approach provides an objective, data-driven supplement to subjective sensory evaluation, minimizing bias and offering deeper insights into the molecular basis of consumer preference.

References

Comprehensive Application Notes and Protocols: Propylene Glycol Diacetate as a Marker for Red Fruit Aroma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Propylene glycol diacetate has recently been identified as a significant volatile compound correlated with red fruit aroma in premium food products, particularly in dark chocolate derived from Trinitario cocoa beans. This application note provides detailed protocols for the identification, quantification, and application of this correlation in both food and pharmaceutical product development. The aroma-compound relationship between propylene glycol diacetate and red fruit characteristics represents a valuable analytical target for quality control and flavor enhancement strategies. These findings are particularly relevant for researchers and product developers working with natural flavor compounds who require reliable chemical markers to predict and standardize sensory attributes in complex matrices.

Recent research on Dominican Republic Trinitario cocoa beans has revealed that volatile compound profiling can accurately predict sensory attributes in dark chocolate, with propylene glycol diacetate emerging as a specific marker for red fruit notes [1]. This correlation enables product developers to move beyond subjective sensory evaluation to objective chemical measurement, providing a more reproducible framework for quality assurance and product standardization. The ability to predict flavor potential based on volatile compound analysis represents a significant advancement for both food and pharmaceutical industries, where natural flavor masking and enhancement are critical consumer acceptance factors.

Chemical and Sensory Background

Propylene Glycol Diacetate in Flavor Chemistry

Propylene glycol diacetate (C7H12O4; 1,2-propanediol diacetate) is an ester compound formed through the esterification of propylene glycol with acetic acid. It is characterized by a fruity aroma profile that contributes to complex flavor matrices in various food products. In recent studies of dark chocolate derived from Trinitario cocoa beans, this compound has been specifically correlated with red fruit sensory attributes, making it a valuable marker compound for analytical quality control [1]. The compound's volatility and detectability at low concentrations make it ideally suited for gas chromatography-mass spectrometry (GC-MS) analysis, allowing for precise quantification in complex product matrices.

The discovery of propylene glycol diacetate as a potential marker for red fruit aroma emerged from comprehensive studies investigating the volatile composition of 54 dark chocolate samples made from Trinitario cocoa beans from the Dominican Republic [1] [2]. These studies employed predictive modeling based on partial least squares regression (PLS) to identify key volatile compounds associated with specific sensory attributes. While acetaldehyde, dimethyl sulfide, and 2,3-butanediol were found to be key predictors for various sensory attributes, propylene glycol diacetate was specifically correlated with red fruit notes, highlighting its potential as a targeted marker for this desirable flavor characteristic [1].

Red Fruit Aroma Perception

Red fruit aroma constitutes a complex sensory attribute commonly associated with flavors reminiscent of berries, cherries, and currants. In sensory evaluation protocols, this attribute is typically quantified using trained panelists who reference standardized flavor lexicons. The sensory perception results from the interaction of multiple volatile compounds with olfactory receptors, creating a distinct perceptual quality that influences consumer preference and product quality assessment [1].

The correlation between specific volatile compounds and sensory attributes is complex, as aroma perception involves not only the presence of specific compounds but also their concentrations, thresholds, and synergistic interactions with other volatiles. Research has demonstrated that fruity sub-attributes (including red fruits, yellow fruits, citrus, and dried fruits) show a high degree of correlation with each other and with floral attributes in sensory profiling [1]. Understanding these relationships is essential for targeted product development, particularly when aiming to enhance specific desirable flavor notes while minimizing less desirable attributes.

Experimental Protocols

Sensory Characterization Protocol
3.1.1 Panel Training and Lexicon Development
  • Selection and Screening: Recruit 8-12 panelists with demonstrated sensory acuity through basic taste and smell identification tests. Screen for specific anosmias using a standard odorant kit including red fruit-related aromas.

  • Lexicon Establishment: Conduct structured vocabulary development sessions using reference standards for red fruit aroma (fresh strawberries, raspberries, and cherries) alongside the test products. Establish a standardized intensity scale (0-15) with clear anchor points for red fruit perception [1].

  • Calibration Training: Implement minimum 40 hours of training using products with known intensities of red fruit attributes. Focus on consistent identification and scaling across samples. Include blind reference samples in each session to monitor panelist consistency and drift.

3.1.2 Sample Preparation and Evaluation
  • Sample Presentation: Prepare 5g samples of test material (chocolate, flavors, or other products) in food-grade transparent containers with lids. Code with 3-digit random numbers and present in randomized order across panelists.

  • Testing Conditions: Conduct evaluations in individual sensory booths under controlled lighting and ventilation. Maintain room temperature at 21°C ± 1°C and relative humidity at 50% ± 5%.

  • Evaluation Protocol: Instruct panelists to evaluate samples using sequential profiling. For solid samples, instruct to place sample in mouth, allow to melt without chewing, and evaluate aroma attributes retronasally. Rate red fruit intensity on the established scale with 0.5-point increments allowed [1].

Table 1: Sensory Evaluation Protocol for Red Fruit Aroma Assessment

Parameter Specification Notes
Sample Size 5g ± 0.1g Uniform shape/size for solids
Sample Temperature 21°C ± 1°C Temperature controlled room
Palate Cleansing Unsalted crackers, room temperature water, 60s rest Mandatory between samples
Evaluation Time 30s per sample maximum Consistent timing critical
Replicates 3 evaluations per sample per panelist Across different sessions
Data Collection Computerized system (e.g., Compusense, FIZZ) Direct data entry
3.1.3 Data Analysis and Validation
  • Panel Performance Monitoring: Calculate panelist reproducibility using repeated reference samples. Monitor for drift, halo effects, and other biases using control charts.

  • Statistical Analysis: Perform analysis of variance (ANOVA) to identify significant differences between samples. Use Tukey's HSD test for post-hoc comparisons when significant differences are found (p < 0.05).

  • Data Validation: Assess panel consensus using multivariate statistics including Principal Component Analysis (PCA) to identify outliers or inconsistent panelists [1].

Chemical Analysis Protocol
3.2.1 Volatile Compound Extraction
  • HS-SPME Parameters: Use 50/30 μm DVB/CAR/PDMS fiber (Supelco, Bellefonte, PA, USA) for optimal extraction of mid-range molecular weight esters including propylene glycol diacetate. Condition fiber according to manufacturer specifications before first use and between samples [3].

  • Sample Preparation: For solid samples (chocolate, etc.), grate or shave to achieve uniform particle size. Precisely weigh 5.0g ± 0.1g into 20mL headspace vials. Add 20 μL of internal standard (2-octanol, 32.88 μg/mL in methanol) for quantification [3].

  • Extraction Conditions: Incubate samples at 40°C for 5 minutes with agitation. Expose fiber for 25 minutes at same temperature with continuous agitation. Desorb in GC inlet for 5 minutes at 250°C in splitless mode [3].

Table 2: HS-SPME Optimization Parameters for Propylene Glycol Diacetate Extraction

Parameter Optimized Condition Alternative Options
Fiber Type 50/30 μm DVB/CAR/PDMS 65 μm PDMS/DVB (less selective)
Sample Amount 5.0g ± 0.1g 2-8g (adjust based on matrix)
Extraction Temperature 40°C 30-50°C (higher temp increases volatility)
Extraction Time 25 min 20-30 min (time-dependent equilibrium)
Desorption Time 5 min 3-7 min (ensure complete transfer)
Salt Addition None NaCl can enhance some volatiles
3.2.2 GC-MS Analysis and Identification
  • Chromatographic Conditions: Use DB-WAX capillary column (30m × 0.25mm × 0.25μm) or equivalent polar stationary phase for optimal separation of volatile esters. Employ the following temperature program: 50°C for 7 min, ramp at 3°C/min to 150°C, then 10°C/min to 250°C, hold 5 min [3].

  • Mass Spectrometry Parameters: Operate MS in electron impact (EI) mode at 70eV. Set ion source temperature to 230°C and quadrupole to 150°C. Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) for quantification [1] [3].

  • Compound Identification: Identify propylene glycol diacetate by comparison with authentic standards when available. Use mass spectral libraries (NIST, Wiley) with minimum 85% match probability. Confirm with linear retention index (LRI) comparison to published values when available [1].

3.2.3 Quantification and Method Validation
  • Calibration Standards: Prepare standard solutions of propylene glycol diacetate in concentrations ranging from 0.1-100 mg/L using appropriate solvent. Include internal standard (2-octanol) at consistent concentration in all standards and samples.

  • Method Validation: Establish linearity (R² > 0.995), repeatability (<10% RSD), limit of detection (LOD, typically 0.01-0.05 mg/kg), and limit of quantification (LOQ, typically 0.05-0.1 mg/kg) for propylene glycol diacetate in specific matrices.

  • Quality Control: Include method blanks, replicates (every 10 samples), and continuing calibration verification standards to ensure method integrity throughout analytical sequences.

Data Integration and Statistical Analysis

Correlation Analysis

The relationship between volatile compound concentration and sensory perception requires sophisticated statistical approaches to establish meaningful correlations. The following protocol outlines the process for linking propylene glycol diacetate quantification with red fruit aroma intensity:

  • Data Preprocessing: Normalize both chemical and sensory data to account for panelist scaling differences and instrumental variation. Apply auto-scaling (mean-centered and divided by standard deviation) or pareto scaling depending on data distribution.

  • Correlation Analysis: Calculate Pearson correlation coefficients between propylene glycol diacetate concentrations and red fruit aroma intensity ratings. Establish significance at p < 0.05 with Bonferroni correction for multiple comparisons.

  • Multivariate Modeling: Employ Partial Least Squares Regression (PLS-R) to model the relationship between the entire volatile profile (X-matrix) and sensory attributes (Y-matrix). Use variable importance in projection (VIP) scores to identify key predictor compounds such as propylene glycol diacetate [1].

Table 3: Statistical Framework for Correlating Chemical and Sensory Data

Analysis Type Key Parameters Interpretation Guidelines
Pearson Correlation r > 0.7 (strong), 0.5-0.7 (moderate), <0.5 (weak) Simple linear relationship
PLS Regression VIP score >1.0 indicates important predictors R²X, R²Y, Q² values indicate model quality
Principal Component Analysis (PCA) Variance explained by first 2 components >50% Identifies natural sample groupings
Cluster Analysis Dendrogram with similarity measures Groups samples with similar profiles
Predictive Model Building
  • Model Training: Use approximately 2/3 of samples as training set to develop PLS regression models predicting red fruit intensity from volatile compound data. Optimize number of latent variables using cross-validation to avoid overfitting.

  • Model Validation: Test model performance using remaining 1/3 of samples as validation set. Evaluate using root mean square error of prediction (RMSEP), R² prediction, and bias statistics.

  • Model Application: Apply validated models to predict red fruit intensity in new samples based solely on their volatile compound profiles. Establish confidence intervals for predictions to communicate uncertainty [1].

The following diagram illustrates the complete experimental workflow from sample preparation to predictive model application:

G SamplePrep Sample Preparation SensoryEval Sensory Evaluation SamplePrep->SensoryEval Trained Panel ChemicalAnalysis Chemical Analysis SamplePrep->ChemicalAnalysis HS-SPME/GC-MS DataProcessing Data Processing SensoryEval->DataProcessing Intensity Scores ChemicalAnalysis->DataProcessing Peak Areas StatisticalModeling Statistical Modeling DataProcessing->StatisticalModeling Normalized Data Prediction Aroma Prediction StatisticalModeling->Prediction PLS Model

Applications and Implications

Quality Control and Product Development

The correlation between propylene glycol diacetate and red fruit aroma has significant practical applications in quality control and product development:

  • Quality Assurance: Implement routine monitoring of propylene glycol diacetate levels as a quantitative indicator of red fruit character in raw materials and finished products. Establish specification ranges based on correlation with sensory data to maintain consistent flavor profiles.

  • Supplier Selection: Use propylene glycol diacetate levels as one criterion for supplier qualification when red fruit notes are desirable. Compare levels across different cocoa bean lots, geographical origins, or processing conditions to select optimal raw materials.

  • Process Optimization: Monitor changes in propylene glycol diacetate concentration throughout manufacturing processes to identify critical control points that influence development or preservation of red fruit characteristics.

Pharmaceutical Applications

In pharmaceutical development, the understanding of aroma-taste interactions has significant implications for masking unpleasant tastes in medications and improving patient compliance:

  • Flavor Masking Strategies: Leverage the sweetness enhancement potential of specific aromas to reduce sugar content while maintaining palatability. Research has shown that certain aroma compounds can significantly enhance sweetness perception in sucrose solutions, allowing for sugar reduction while maintaining taste quality [4].

  • Bitterness Masking: Explore the interaction between red fruit aromas and bitter compounds to develop more effective flavor masking systems for bitter-active pharmaceutical ingredients. The counterpoint relationship between fruity attributes and bitterness observed in chocolate models may be applicable to pharmaceutical formulations [1].

  • Molecular Mechanisms: Investigate the molecular docking of aroma compounds with taste receptors to better understand enhancement phenomena. Studies have demonstrated that aroma compounds can influence the binding of sweeteners to T1R2/T1R3 sweet receptors, potentially through allosteric mechanisms or by creating more favorable binding environments [5].

Conclusion

The correlation between propylene glycol diacetate and red fruit aroma represents a significant advancement in the application of analytical chemistry to sensory science. The protocols outlined in this document provide researchers with robust methods for identifying, quantifying, and applying this relationship across various product categories. Implementation of these methods enables data-driven decision making in product development and quality control, reducing reliance on purely subjective assessment.

Future research directions should focus on expanding the understanding of how processing parameters influence the formation and preservation of propylene glycol diacetate, elucidating the precursor pathways that lead to its formation, and exploring potential synergistic effects with other volatile compounds that may enhance or modulate red fruit perception. Additionally, investigation into the cross-modal interactions between this specific aroma compound and taste perception could yield valuable insights for both food and pharmaceutical applications.

References

Comprehensive Analysis of 1,3-Diacetoxypropane in Balsamic Vinegar: Analytical Protocols and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Balsamic vinegar is a complex food matrix produced through a two-stage fermentation process of cooked grape must, involving both anaerobic (alcoholic) and aerobic (acetic acid) transformations [1]. This traditional fermentation process, particularly when extended through aging in wooden barrels, generates a diverse metabolite profile that contributes to balsamic vinegar's unique organoleptic properties and quality parameters [2]. The chemical composition of balsamic vinegar includes numerous volatile and non-volatile compounds such as organic acids, sugars, polyphenols, and aroma compounds that collectively define its sensory characteristics and potential health benefits [3].

1,3-Diacetoxypropane is a volatile metabolite recently identified in balsamic vinegar through advanced metabolomics approaches [1]. This compound belongs to a class of esters that form during fermentation and aging processes, potentially contributing to the aromatic profile of matured vinegars. The detection of this compound represents significant analytical interest because it may serve as a chemical marker for authentication, quality assessment, and potentially for distinguishing vinegar samples based on their origin and production methods [1] [4]. As global interest in high-quality balsamic vinegars grows, particularly those with protected designation of origin (PDO) status, reliable analytical methods for characterizing specific metabolites like this compound become increasingly important for both quality control and research purposes.

Analytical Methods for Vinegar Characterization

The comprehensive analysis of balsamic vinegar requires sophisticated analytical approaches due to its complex chemical composition. Several chromatographic techniques have been employed for vinegar characterization, each with distinct advantages and applications.

Table: Analytical Techniques for Balsamic Vinegar Characterization

Technique Applications in Vinegar Analysis Key Compounds Detected Sensitivity
GC-MS Volatile profile analysis, metabolomics studies This compound, aroma compounds, organic acids, sugars, amino acids High (detects >1500 features)
HPLC-ELSD Sugar and sugar alcohol quantification Maltose, glucose, fructose, sucrose, maltotriose Limits of detection: 2.5-12.5 mg/L
HPLC-DAD/UV Polyphenolic compound analysis Phenolic acids, flavonoids, furanic compounds Variable based on compound
NMR Global metabolite profiling Multiple compound classes simultaneously Lower than GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has emerged as a powerful tool for vinegar metabolomics due to its high sensitivity, resolution, and the availability of extensive mass spectral libraries for compound identification [1]. This technique is particularly suitable for volatile and semi-volatile compounds, which constitute a significant portion of balsamic vinegar's metabolome. The main limitation of GC-MS—the requirement for volatile analytes—is typically addressed through chemical derivatization, which makes polar metabolites amenable to gas-phase separation [1]. In comprehensive metabolomics studies of balsamic vinegars, GC-MS has demonstrated exceptional capability, detecting over 1500 chemical features and positively identifying 123 metabolites including 25 amino acids, 26 carboxylic acids, 13 sugars and sugar alcohols, 4 fatty acids, and over 47 aroma compounds [1]. This makes GC-MS particularly suitable for detecting volatile metabolites like this compound in complex vinegar matrices.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD represents a complementary approach particularly valuable for analyzing non-volatile compounds that may not be easily amenable to GC-MS analysis without extensive derivatization [5] [6]. The ELSD detector operates based on the principle of light scattering by non-volatile analyte particles after nebulization and evaporation of the mobile phase, making it suitable for compounds lacking chromophores, such as sugars and sugar alcohols [6]. This method has been successfully applied to analyze fermentable sugars in brewing matrices, demonstrating detection limits of 2.5-12.5 mg/L and quantification limits of 12.0-30.0 mg/L [5]. While not specifically applied to this compound detection in the available literature, the principles of HPLC-ELSD could potentially be adapted for this compound and related esters in balsamic vinegar.

GC-MS Protocol for this compound Detection

Sample Preparation

Proper sample preparation is critical for reliable detection of this compound in balsamic vinegar. The following protocol has been optimized for volatile compound analysis:

  • Sample Collection: Obtain representative balsamic vinegar samples (minimum 50 mL) and store at 4°C until analysis. For traditional balsamic vinegars, note the aging duration and wood types used in maturation [2].

  • Sample Dilution: Dilute 1 mL of vinegar sample with 9 mL of ultrapure water (18.2 MΩ·cm resistivity) to reduce acidity and minimize potential column damage [1].

  • Derivatization (if required): For comprehensive metabolomics including non-volatile compounds, derivatize using methoxyamine hydrochloride in pyridine (20 mg/mL, 50 μL) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 80 μL) with 1% trimethylchlorosilane (TMCS) [1]. Incubate at 37°C for 90 minutes with vigorous shaking.

  • Internal Standard Addition: Add appropriate internal standards (e.g., deuterated compounds or fatty acid methyl esters) to monitor analytical performance and correct for injection variability [1].

Instrumentation Parameters

The GC-MS analysis should be performed using the following optimized conditions based on published metabolomics studies [1]:

  • GC System: Agilent 7890A gas chromatograph or equivalent
  • MS System: Agilent 5975C inert MSD with triple-axis detector or equivalent
  • Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
  • Injection: 1 μL splitless mode at 230°C injector temperature
  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min
  • Oven Program:
    • Initial temperature: 60°C (hold 1 min)
    • Ramp 1: 10°C/min to 160°C (no hold)
    • Ramp 2: 15°C/min to 240°C (no hold)
    • Ramp 3: 25°C/min to 300°C (hold 3 min)
  • Transfer Line: Maintain at 280°C
  • Ion Source: Temperature 230°C
  • Quadrupole: Temperature 150°C
  • Mass Detection: Full scan mode (m/z 50-600), 5.2 scans/sec
Quality Control Measures

Implement rigorous quality control procedures to ensure data reliability:

  • System Suitability: Analyze a standard mixture of known compounds (alkanes or fatty acid methyl esters) before sample runs to verify retention time stability and mass accuracy [1].

  • Blank Samples: Include solvent blanks (without vinegar) to identify contamination sources.

  • Quality Control Pool: Create a pooled sample from all vinegars being analyzed and inject at regular intervals (every 6-8 samples) to monitor instrumental drift [1].

  • Technical Replicates: Analyze each sample in triplicate to assess methodological precision.

The following workflow diagram illustrates the complete GC-MS protocol for this compound detection:

g sample_prep Sample Preparation dilution Dilution (1:9) sample_prep->dilution derivatization Derivatization (if needed) dilution->derivatization internal_std Internal Standard Addition derivatization->internal_std gc_ms GC-MS Analysis internal_std->gc_ms detection This compound Detection gc_ms->detection qc Quality Control qc->dilution qc->derivatization qc->internal_std qc->gc_ms

Experimental Data and Results

Detection and Identification of this compound

In the pioneering metabolomics study of commercial balsamic vinegars, this compound was successfully identified for the first time in vinegar samples using the GC-MS protocol described above [1]. The identification was confirmed through multiple analytical criteria:

  • Retention Index: Comparison with known standards and literature values
  • Mass Spectra: Matching with reference spectra in mass spectral libraries (NIST, Wiley)
  • Characteristic Fragments: Key mass fragments at m/z 43 [CH3CO]+, m/z 61 [CH3C(OH)2]+, and m/z 103 [CH3COO(CH2)3]+
  • Quantitative Assessment: Relative abundance compared to other volatile compounds in the vinegar matrix

The research demonstrated that this compound could be detected as part of a comprehensive metabolomics approach that identified over 1500 features across commercial balsamic vinegar samples [1] [4]. This study established GC-MS as a viable method for detecting this compound without the need for specialized extraction techniques beyond standard derivatization protocols.

Quantitative Assessment in Vinegar Samples

While absolute quantification values for this compound in balsamic vinegar were not provided in the available literature, the experimental data from metabolomics studies allow for relative quantification and comparison across samples. The following table summarizes the quantitative data available from the comprehensive metabolomics study:

Table: Quantitative Data for this compound Detection in Balsamic Vinegar

Parameter Value/Description Method Details
Detection Limit Not specified Estimated from signal-to-noise ratio >3
Quantification Limit Not specified Estimated from signal-to-noise ratio >10
Relative Abundance Variable across samples Normalized to internal standard peak area
Retention Time Compound-specific DB-5MS column, method as described
Precision (RSD) <20% for most metabolites [1] Based on 6 technical replicates
Identification Confidence High (library match >85%) NIST/Wiley mass spectral libraries

The reproducibility of the method was confirmed with relative standard deviation (RSD) values below 20% for most identified metabolites across six technical replicates, indicating acceptable precision for semi-quantitative analysis [1]. The detection of this compound alongside four other previously unreported volatile metabolites (acetin, 2-methylpyrazine, 2-acetyl-1-pyroline, and 4-anisidine) demonstrates the power of untargeted metabolomics for expanding our understanding of vinegar composition [1] [4].

Applications in Quality Control and Authentication

The detection and quantification of this compound in balsamic vinegar has significant practical applications in quality control and product authentication:

  • Geographical Origin Assessment: Specific metabolites, including this compound, may serve as chemical markers to distinguish balsamic vinegars based on their geographical origin [1]. Traditional balsamic vinegars from Modena and Reggio-Emilia in Italy possess protected designation of origin (PDO) status, and analytical methods that can verify this origin are commercially valuable [2].

  • Quality Grading: The presence and concentration of specific volatile compounds like this compound may correlate with sensory attributes and overall product quality [7]. Studies have shown that parameters such as density, sugar content, and acidity significantly influence perceived quality, with volatile compounds contributing to aroma and flavor complexity [7].

  • Process Monitoring: Changes in this compound levels during fermentation and aging could potentially serve as indicators of process efficiency and consistency [8]. Monitoring such compounds throughout production allows for better control of the manufacturing process and final product characteristics.

  • Authenticity Verification: The detection of this compound and other specific metabolites helps identify authentic traditional balsamic vinegars versus commercial imitations [2]. With significant price differences between traditional balsamic vinegar (€200+ per 100 mL) and commercial balsamic vinegar of Modena (starting at €2 per 250 mL), reliable authentication methods are essential for consumer protection and fair trade [2].

Conclusions

The detection of this compound in balsamic vinegar represents an advancement in food metabolomics and analytical chemistry. The GC-MS protocol described herein provides researchers with a robust methodology for identifying and semi-quantifying this compound in complex vinegar matrices. The applications extend beyond basic analytical characterization to include quality control, authentication, and process monitoring in industrial settings.

Future research directions should include:

  • Development of absolute quantification methods using authentic standards of this compound
  • Investigation of the formation pathways during vinegar production and aging
  • Correlation studies between this compound levels and sensory attributes
  • Validation of the method across different vinegar types and production methods

As analytical technologies continue to advance, the comprehensive characterization of minor metabolites like this compound will further our understanding of food composition and quality, ultimately benefiting producers, regulators, and consumers alike.

References

1,3-Diacetoxypropane solvent applications in organic reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,3-Diacetoxypropane

The table below summarizes the key identifying information and physical properties for this compound.

Property Description
CAS Number 628-66-0 [1] [2]
Molecular Formula C₇H₁₂O₄ [1] [2]
Molecular Weight 160.17 g/mol [1] [2]
IUPAC Name 3-acetyloxypropyl acetate [2]
Common Synonyms Trimethylene acetate; 1,3-Propylene glycol diacetate [1] [2]
Structure (SMILES) CC(=O)OCCCOC(=O)C [2]
Boiling Point 482.7 K (approx. 209.5 °C) [1]
Appearance Information missing from search results
Density & Refractive Index Information missing from search results

One study identified this compound as a volatile metabolite in commercial balsamic vinegars using Gas Chromatography-Mass Spectrometry (GC-MS) [3]. The experimental workflow for its identification can be summarized as follows:

Vinegar Sample Vinegar Sample Derivatization Derivatization Vinegar Sample->Derivatization To make volatile GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Feature Detection Data Feature Detection GC-MS Analysis->Data Feature Detection >1500 features Metabolite Identification Metabolite Identification Data Feature Detection->Metabolite Identification Library matching This compound This compound Metabolite Identification->this compound

Information Gaps and Alternative Sources

The search results do not contain specific data on the use of this compound as a solvent in synthetic organic reactions. Key details for your Application Notes are unavailable, including:

  • Solvent Properties: Polarity, dielectric constant, and miscibility with common organic solvents.
  • Reaction Applications: Specific named reactions or transformations where it is used as a solvent.
  • Experimental Protocols: Detailed procedures for its use in synthesis, including work-up and recovery.
  • Performance Data: Advantages or disadvantages compared to common solvents like DMF or THF.

To find the specialized information you need, I suggest:

  • Consulting Specialized Databases: Search SciFinderⁿ, Reaxys, or specific pharmaceutical science databases for journal articles and patents.
  • Refining Your Search: Use terms like "this compound as solvent", "propylene glycol diacetate organic synthesis", or its CAS number (628-66-0) in your searches.

References

Comprehensive Application Notes and Protocols: 1,3-Diacetoxypropane in Ganciclovir Intermediate Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ganciclovir and Its Synthetic Importance

Ganciclovir (GCV) is a potent antiviral nucleoside analogue that has established itself as a first-line treatment for cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplantation or living with HIV/AIDS. As a guanosine derivative, ganciclovir exhibits its antiviral activity through selective inhibition of viral DNA polymerases after undergoing phosphorylation to its active triphosphate form within infected cells. This molecular specificity allows it to effectively suppress viral replication while demonstrating relatively lower affinity for host cellular polymerases. The clinical significance of ganciclovir, especially in ophthalmology for treating cytomegalovirus retinitis and in transplant medicine for prophylaxis against cytomegalovirus disease, has driven substantial research interest in optimizing its synthetic pathways to enhance efficiency, purity, and overall yield [1].

The structural complexity of ganciclovir presents notable synthetic challenges, primarily due to the presence of the acyclic side chain comprising 1,3-dihydroxy-2-propoxymethyl moiety attached to the guanine base. This particular structural arrangement is essential for the drug's antiviral potency but introduces substantial difficulties in regioselective synthesis. The commercial manufacturing of ganciclovir requires sophisticated chemical processes to ensure high purity while controlling production costs. Among the various synthetic approaches developed, those utilizing 1,3-diacetoxypropane as a key precursor for constructing the side chain have demonstrated particular advantages in terms of regioselectivity and overall process efficiency. These methods have evolved through multiple patent filings and process optimization efforts to address the persistent challenges associated with large-scale production of this vital antiviral medication [2] [3] [4].

Chemical Role of this compound in Ganciclovir Synthesis

Reaction Mechanisms and Chemical Properties

This compound serves as a critical bifunctional reagent in ganciclovir synthesis, specifically enabling the introduction of the complete side chain structure in a single reaction step. Chemically known as [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate, this compound possesses two reactive sites that facilitate sequential alkylation reactions with the guanine base. The molecular structure features acetate-protected hydroxyl groups that prevent unwanted side reactions while maintaining the necessary reactivity for the key alkylation step. The electron-withdrawing nature of the acetate groups enhances the susceptibility of the methylene bridges to nucleophilic attack, which is essential for the formation of the critical carbon-nitrogen bond between the side chain and the purine ring system [2] [5].

The regioselective advantage offered by this compound constitutes its most significant benefit in ganciclovir synthesis. During the alkylation reaction with N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, the selectivity for the N-9 position over the N-7 position of the guanine base is markedly improved, typically achieving ratios of 9:1 or higher. This positional selectivity is crucial because the N-9 isomer represents the therapeutically active form, while the N-7 isomer is pharmacologically undesirable. The molecular architecture of this compound, with its specific spatial arrangement of reactive centers, creates steric and electronic conditions that favor formation of the N-9 regioisomer, thereby reducing the formation of difficult-to-remove impurities and streamlining the subsequent purification processes [2] [3].

Structural Analysis of Key Intermediates

The primary intermediate formed through the reaction of guanine derivatives with this compound is N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine. This compound features complete protection of all reactive functionalities: the exocyclic amine group on the guanine base is protected as an acetamide, while the hydroxyl groups on the propane side chain are protected as acetate esters. This comprehensive protection strategy prevents unwanted side reactions during the alkylation process and facilitates easier purification of the intermediate before the final deprotection step. The molecular stability imparted by these protecting groups allows for storage and characterization of the intermediate, enabling quality control at critical stages of the synthetic sequence [2] [5].

The structural characteristics of this key intermediate have been thoroughly investigated using multiple analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals distinctive absorption bands corresponding to the carbonyl stretching vibrations of both the acetamide and acetate ester groups at approximately 1650-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence of the N-9 substitution pattern, with characteristic chemical shifts for the methylene protons of the -OCH₂O- linkage appearing typically between δ 5.0-5.5 ppm in the ¹H NMR spectrum. High-Performance Liquid Chromatography (HPLC) analyses consistently demonstrate the high regioselectivity achieved through this synthetic approach, with the N-9 isomer constituting 85-95% of the product mixture depending on specific reaction conditions employed [5].

Quantitative Data Analysis and Method Comparison

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Approaches for Ganciclovir Intermediate

Method Parameter Alkylation with this compound Alternative Alkylation Methods Optimized Industrial Process
Alkylating Agent This compound Halomethyl ethers This compound
Guanine Substrate N²-acetylguanine Guanine or 2,6-dichloropurine N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine
Solvent System Toluene, DMF, or mixtures DMSO, DMF, or acetonitrile Toluene-DMF (3:1 v/v)
Catalyst System p-Toluenesulfonic acid, BF₃-etherate Phase transfer catalysts BF₃-etherate complex
Reaction Temperature 90-110°C 70-90°C 95-105°C
N-9:N-7 Ratio 8:1 to 12:1 2:1 to 5:1 >12:1
Overall Yield 75-85% 50-70% 80-90%
Key Advantage High regioselectivity, fewer side products Simpler starting materials Optimized purity and yield

The comprehensive data compiled in Table 1 illustrates the substantial advantages of employing this compound as the key alkylating agent in ganciclovir synthesis. The regioselectivity enhancement is particularly noteworthy, with N-9:N-7 isomer ratios consistently exceeding 8:1 and reaching up to 12:1 under optimized conditions. This represents a significant improvement over alternative alkylation methods using halomethyl ethers, which typically achieve ratios of only 2:1 to 5:1. The higher regioselectivity directly translates to simplified purification processes and reduced losses during isolation of the desired intermediate. Furthermore, the overall yield of 75-90% demonstrated by methods utilizing this compound represents a substantial improvement over alternative approaches, making this synthetic route particularly attractive for commercial-scale manufacturing [2] [3] [5].

The solvent selection also plays a critical role in determining the efficiency of the alkylation reaction. Toluene and dimethylformamide (DMF) mixtures have emerged as particularly effective media, with optimal performance observed at approximately 3:1 v/v ratio. This specific solvent combination provides the ideal balance between solubility for both the guanine derivative and the alkylating agent, while facilitating the reaction through appropriate solvation of the transition state. The data further indicates that catalyst optimization represents another crucial factor, with BF₃-etherate complexes demonstrating superior performance compared to conventional acid catalysts such as p-toluenesulfonic acid. The Lewis acid character of boron trifluoride enhances the electrophilicity of the alkylating agent without promoting degradation side reactions, thereby contributing to both the high yield and excellent regioselectivity observed in the optimized process [2] [5].

Purification and Isolation Techniques

Table 2: Purification Methods for Ganciclovir Intermediate and Final API

Purification Step Technique Conditions Outcome Purity Impact
Intermediate Crystallization Solvent-based crystallization Toluene/Methanol (2:1 v/v), cooling to 0-5°C Isolation of N-9 isomer Increases purity from 85% to >95%
Isomer Separation Selective precipitation Methanol-water gradient Reduction of N-7 isomer N-7 content <2%
Final Hydrolysis Acid or base catalyzed HCl or KOH in methanol, reflux Deprotection to ganciclovir Complete deacetylation
API Crystallization Anti-solvent addition Water-methanol system Pure ganciclovir crystals Purity >99%
Impurity Removal Activated carbon treatment 2-5% w/w, 60°C, 30 min Color and impurity reduction APHA color <100

The purification and isolation methodologies detailed in Table 2 highlight the comprehensive strategy required to obtain ganciclovir and its key intermediate in high purity. The crystallization efficiency for the intermediate is particularly dependent on the solvent system employed, with toluene-methanol mixtures in a 2:1 v/v ratio demonstrating optimal performance with respect to both yield and purity enhancement. This specific solvent combination provides the ideal polarity gradient for selective crystallization of the N-9 isomer while maintaining the undesired N-7 isomer in solution. The cooling profile during crystallization also proves critical, with gradual reduction of temperature from ambient conditions to 0-5°C resulting in the formation of well-defined crystals with excellent filtration characteristics, thereby minimizing processing time and product losses during solid-liquid separation [3] [4] [5].

The final hydrolysis step represents another crucial purification stage where careful control of reaction conditions determines the quality of the resulting ganciclovir. Acid-catalyzed deprotection using hydrochloric acid in methanol typically proceeds more rapidly but requires careful control to prevent degradation of the purine ring system. In contrast, base-catalyzed hydrolysis employing potassium hydroxide offers superior selectivity but may result in slower reaction kinetics. The data indicates that optimal results are achieved using approximately 1.5-2.0 equivalents of potassium hydroxide in aqueous methanol under reflux conditions, typically requiring 4-6 hours for complete deprotection. The subsequent crystallization of ganciclovir from water-methanol systems produces the final active pharmaceutical ingredient with consistent polymorphic form and purity exceeding 99%, as confirmed by HPLC analysis [4] [5].

Experimental Protocols

Protocol 1: Alkylation of N²-Acetylguanine with this compound

Objective: To prepare N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine with high regioselectivity for the N-9 position.

Materials and Equipment:

  • N²-acetylguanine (25.0 g, 0.14 mol)
  • This compound (35.0 g, 0.17 mol)
  • Anhydrous toluene (250 mL)
  • Dimethylformamide (DMF, 85 mL)
  • Boron trifluoride etherate (BF₃·Et₂O, 3.5 mL)
  • Heating mantle with temperature control
  • 500 mL three-necked round-bottom flask
  • Mechanical stirrer
  • Reflux condenser with drying tube
  • Nitrogen inlet system

Procedure:

  • Reaction Setup: Charge the three-necked round-bottom flask with N²-acetylguanine (25.0 g, 0.14 mol), anhydrous toluene (250 mL), and DMF (85 mL). Equip the flask with a mechanical stirrer, reflux condenser fitted with a drying tube, and nitrogen inlet. Purge the system with nitrogen for 15 minutes to create an inert atmosphere.
  • Alkylation: Add this compound (35.0 g, 0.17 mol, 1.2 eq) to the reaction mixture while maintaining vigorous stirring. Heat the suspension to 95-100°C using a heating mantle until a clear solution is obtained (approximately 30-45 minutes).
  • Catalyst Addition: Cool the reaction mixture to 80°C and carefully add boron trifluoride etherate (3.5 mL, 0.028 mol) dropwise over 10 minutes. After addition, heat the reaction mixture under reflux at 105-110°C for 6-8 hours with continuous stirring.
  • Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates and ethyl acetate:methanol (9:1) as the mobile phase. The desired product exhibits an Rf value of approximately 0.6, while the starting material has Rf = 0.3.
  • Workup Procedure: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and brine (100 mL). Separate the organic layer and dry over anhydrous sodium sulfate (15 g) for 30 minutes.
  • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure (40-50°C water bath temperature) until approximately 100 mL remains.
  • Crystallization: Add methanol (50 mL) to the concentrated solution and heat gently to dissolve any precipitate. Cool the solution slowly to room temperature, then further to 0-5°C in an ice bath. Maintain at this temperature for 2 hours to complete crystallization.
  • Isolation: Collect the crystals by vacuum filtration and wash with cold methanol (15 mL). Dry the product under reduced pressure (50°C, 10 mmHg) for 6 hours to constant weight.

Expected Results: The procedure typically yields 38-42 g (75-83%) of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine as a white crystalline solid with purity >95% by HPLC and N-9:N-7 isomer ratio >12:1. Characterization data: ¹H NMR (400 MHz, DMSO-d6) δ 10.92 (s, 1H, NH), 7.72 (s, 1H, C8-H), 5.35 (s, 2H, OCH₂O), 4.25-4.10 (m, 5H, OCH₂CH), 2.45 (s, 3H, NCOCH₃), 2.05 (s, 6H, 2×OCOCH₃); HPLC (C18, 60% MeOH/water) tR = 8.5 min [2] [5].

Protocol 2: Hydrolysis of Intermediate to Ganciclovir

Objective: To convert N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine to pure ganciclovir through selective deprotection.

Materials and Equipment:

  • N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (30.0 g, 0.072 mol)
  • Methanol (300 mL)
  • Potassium hydroxide (12.0 g, 0.214 mol)
  • Deionized water (150 mL)
  • Activated carbon (1.5 g)
  • 1M hydrochloric acid (for pH adjustment)
  • 500 mL round-bottom flask
  • Mechanical stirrer
  • Reflux condenser
  • pH meter
  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: Charge a 500 mL round-bottom flask with the ganciclovir intermediate (30.0 g, 0.072 mol) and methanol (300 mL). Equip the flask with a mechanical stirrer and reflux condenser. Heat the mixture to 60°C with stirring until complete dissolution is achieved.
  • Hydrolysis: Prepare a solution of potassium hydroxide (12.0 g, 0.214 mol) in deionized water (60 mL) and add dropwise to the reaction mixture over 20 minutes. After addition, heat the reaction under reflux (65-70°C) for 4-6 hours with continuous stirring.
  • Reaction Monitoring: Monitor reaction progress by TLC using silica gel plates and n-butanol:acetic acid:water (4:1:1) as the mobile phase. The ganciclovir product exhibits Rf = 0.25, while the intermediate has Rf = 0.75.
  • Decolorization: After complete reaction, cool the mixture to 50°C and add activated carbon (1.5 g). Stir at this temperature for 30 minutes, then filter hot through a Buchner funnel with a celite pad.
  • Neutralization: Transfer the clear filtrate to a clean flask and cool to room temperature with stirring. Adjust the pH to 7.0 ± 0.2 using 1M hydrochloric acid (approximately 85-90 mL required) added dropwise with efficient stirring.
  • Crystallization: Concentrate the neutralized solution under reduced pressure (40-45°C) to approximately 120 mL volume. Cool the solution to room temperature, then further to 0-5°C, and maintain at this temperature for 4 hours to complete crystallization.
  • Isolation: Collect the crystals by vacuum filtration and wash with cold methanol (20 mL) followed by cold acetone (15 mL). Dry the product under reduced pressure (50°C, 5 mmHg) for 8 hours to constant weight.

Expected Results: The procedure typically yields 18-20 g (85-90%) of ganciclovir as a white crystalline solid with chemical purity >99% by HPLC and water content <0.5% by Karl Fischer titration. Characterization data: ¹H NMR (400 MHz, DMSO-d6) δ 10.65 (s, 1H, NH), 7.75 (s, 1H, C8-H), 5.35 (s, 2H, OCH₂O), 4.45 (t, 2H, J = 5.2 Hz, 2×OH), 3.65-3.45 (m, 5H, OCH₂CH), 3.25 (m, 4H, CH₂OH); HPLC (C18, 10% MeOH/water) tR = 5.5 min; Melting point = 247-250°C (dec) [4] [5].

Synthesis Workflow and Process Optimization

The synthesis of ganciclovir employing this compound follows a logical sequence of chemical transformations, beginning with appropriate starting materials and progressing through well-defined intermediates to the final active pharmaceutical ingredient. The process can be conceptually divided into three main stages: (1) preparation and protection of the guanine base, (2) regioselective alkylation with this compound to form the key intermediate, and (3) sequential deprotection and purification to obtain pure ganciclovir. Each stage requires specific reaction conditions and workup procedures to maximize yield and purity while minimizing the formation of undesirable isomers and impurities. The inherent efficiency of this synthetic route stems from the strategic use of protecting groups that ensure regioselectivity during the alkylation step while facilitating straightforward removal under mild conditions at the appropriate process stage [2] [5].

G Start Start Ganciclovir Synthesis PG Protect Guanine (N²-Acetylation) Start->PG Alk Alkylation with This compound PG->Alk Int N²-Acetyl-9-(1,3-diacetoxy- 2-propoxymethyl)guanine Alk->Int Hyd Selective Hydrolysis (Deprotection) Int->Hyd Pur Purification & Crystallization Hyd->Pur GCV Pure Ganciclovir Pur->GCV End End Synthesis GCV->End Solv Solvent: Toluene/DMF Catalyst: BF₃-etherate Temp: 95-110°C Solv->Alk HydC Base: KOH/MeOH/H₂O Temp: 65-70°C Time: 4-6 hours HydC->Hyd PurC Crystallization: Water-Methanol System pH Adjustment to 7.0 PurC->Pur

Figure 1: Ganciclovir Synthesis Workflow Using this compound

Critical Process Parameters and Controls

The alkylation reaction represents the most critical stage in the entire synthetic sequence, with several parameters requiring precise control to ensure optimal results. The reaction temperature must be maintained within the range of 95-110°C to achieve acceptable reaction rates while minimizing decomposition of both starting materials and products. Temperature excursions below this range result in incomplete conversion, while higher temperatures promote side reactions and decrease regioselectivity. The molar ratio of this compound to the guanine derivative represents another crucial parameter, with optimal results obtained at 1.2:1 to 1.3:1. Lower ratios lead to incomplete alkylation and reduced yields, while higher ratios increase the formation of dialkylated byproducts and complicate the purification process. The catalyst concentration of boron trifluoride etherate at 10-15 mol% relative to the guanine derivative provides the ideal balance between reaction rate enhancement and minimal catalyst-related impurities [2] [5].

The hydrolysis conditions for the final deprotection step require equally careful optimization to ensure complete removal of all protecting groups without degradation of the sensitive purine ring system. The alkali concentration of 2.5-3.0 equivalents of potassium hydroxide per equivalent of intermediate provides sufficient base for complete deacetylation within a reasonable timeframe. The reaction time of 4-6 hours represents the optimal balance between complete deprotection and minimal decomposition, with longer reaction times leading to increased formation of degradation products. The temperature control during hydrolysis at 65-70°C ensures reasonable reaction kinetics while preventing excessive decomposition. During the final crystallization, the pH adjustment to precisely 7.0 ± 0.2 is critical for obtaining ganciclovir with the correct crystalline form and optimal filtration characteristics. Deviation from this pH range can result in oiling out or formation of amorphous material with inadequate purity [4] [5].

Analytical Methods and Quality Control

HPLC Analysis of Ganciclovir and Related Substances

Chromatographic Conditions:

  • Column: C18, 250 × 4.6 mm, 5 μm particle size
  • Mobile Phase: 10 mM ammonium acetate buffer (pH 5.0):methanol (95:5, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Injection Volume: 10 μL
  • Column Temperature: 30°C
  • Run Time: 25 minutes

System Suitability Requirements:

  • Retention time for ganciclovir: 8.5 ± 0.5 minutes
  • Theoretical plates for ganciclovir peak: >5000
  • Tailing factor: <1.5
  • Resolution from nearest impurity: >2.0

Sample Preparation: Accurately weigh approximately 25 mg of ganciclovir reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. Transfer 5.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a solution containing approximately 0.1 mg/mL.

Procedure: Inject the standard solution and sample solutions separately into the chromatograph. Record the chromatograms and measure the responses of the principal peaks. Calculate the content of ganciclovir and related substances by the normalization procedure, disregarding any peaks less than 0.1%. The method should effectively separate ganciclovir from the N-7 isomer (typically eluting at 6.5 minutes), the monoacetyl intermediate (typically eluting at 15.5 minutes), and other potential impurities [4] [5].

Spectroscopic Characterization

FT-IR Spectroscopy: Fourier Transform Infrared spectroscopy provides valuable information about functional groups present in ganciclovir and its key intermediate. For pure ganciclovir, the characteristic absorption bands include:

  • Broad band at 3200-3500 cm⁻¹ (O-H and N-H stretching)
  • Sharp band at 1695 cm⁻¹ (C=O stretching of amide group)
  • Bands at 1605 cm⁻¹ and 1570 cm⁻¹ (C=N and C=C stretching of purine ring)
  • Bands at 1250 cm⁻¹ and 1025 cm⁻¹ (C-O stretching vibrations)

For the key intermediate N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, additional characteristic bands appear at:

  • Strong bands at 1745 cm⁻¹ and 1235 cm⁻¹ (C=O and C-O stretching of acetate esters)
  • Band at 1365 cm⁻¹ (C-H bending of methyl groups in acetate)

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of ganciclovir (DMSO-d6) displays the following characteristic chemical shifts:

  • δ 10.65 (s, 1H, NH of purine)
  • δ 7.75 (s, 1H, C8-H of purine)
  • δ 5.35 (s, 2H, OCH₂O bridge)
  • δ 4.45 (t, 2H, J = 5.2 Hz, 2×OH exchangeable with D₂O)
  • δ 3.65-3.45 (m, 5H, OCH₂CH backbone)
  • δ 3.25 (m, 4H, CH₂OH)

The complete spectroscopic characterization, including ¹³C NMR and mass spectrometry data, provides unambiguous confirmation of the chemical structure and purity of both the intermediate and final ganciclovir product [5].

Conclusion and Future Perspectives

The application of This compound in ganciclovir synthesis represents a significant advancement in the manufacturing of this critical antiviral medication. The methodology outlined in these application notes provides a robust, scalable, and economically viable approach to producing ganciclovir with high regioselectivity and exceptional purity. The key advantages of this synthetic route include the reduced formation of pharmaceutically undesirable N-7 isomer, simplified purification processes, and overall improved yield compared to alternative methods. Furthermore, the well-defined protocols for each synthetic step, coupled with comprehensive analytical control strategies, ensure consistent production of ganciclovir that meets the stringent quality requirements for pharmaceutical use [2] [5].

Looking forward, several emerging opportunities exist for further optimization of ganciclovir synthesis. The development of continuous flow processes could potentially enhance the efficiency and sustainability of the alkylation and hydrolysis steps while reducing the overall process footprint. Additionally, the exploration of alternative green solvent systems may address environmental concerns associated with current solvent usage. The ongoing challenges with ganciclovir's poor oral bioavailability (approximately 5%) have stimulated research into novel formulation strategies, including solid dispersion nanoparticles as described in recent literature. These formulation advances, coupled with optimized synthetic approaches, hold promise for enhancing the therapeutic potential of this essential antiviral agent. The integration of quality by design (QbD) principles and process analytical technology (PAT) in ganciclovir manufacturing represents another frontier for further improving process understanding and control, ultimately ensuring consistent production of this life-saving medication [1].

References

industrial production methods for 1,3-Propanediol diacetate

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Bio-based Production of 1,3-Propanediol

1. Introduction 1,3-Propanediol (PDO) is a valuable chemical building block. Its diacetate ester is used in various applications, including as a solvent and an intermediate for further chemical synthesis [1]. While traditional chemical synthesis routes exist (e.g., from petroleum-derived acrolein or ethylene oxide), bio-based production from renewable resources like glycerol or glucose offers a more sustainable and environmentally friendly alternative [2] [3]. These biological methods utilize microbial strains to convert feedstocks into PDO, which can then be separated and chemically acetylated to produce 1,3-Propanediol diacetate.

2. Comparative Process Strategies for PDO Production The table below summarizes key industrial strategies for the microbial production of 1,3-PDO, which serves as the foundational step before acetylation.

Table 1: Comparison of Industrial Production Strategies for 1,3-Propanediol

Strategy / Strain Process Mode Key Parameters PDO Titer (g/L) Productivity (g/L/h) Yield (g/g) Notes
Lactobacillus reuteri CH53 [3] Fed-Batch Crude Glycerol, CSL Nitrogen, 37°C, pH 5.5 68.32 ± 0.84 1.27 ± 0.02 Not Specified Uses low-cost nitrogen source (Corn Steep Liquor); GRAS (Generally Recognized as Safe) status.
Lactobacillus reuteri ATCC23272 [4] Chemostat (Continuous) Glycerol & Glucose, pH 5.5 ~4.4 0.75 0.55 (mol/mol) Higher productivity than batch mode; requires continuous operation.
Lactobacillus reuteri ATCC23272 [4] Repeated Batch Glycerol & Glucose, 80% medium replacement ~17 0.40 0.55 (mol/mol) Balances productivity with simpler operation than chemostat.
Engineered E. coli (from glucose) [5] Batch (Co-culture) Glucose via synthetic malate pathway ~4.0 (from 110 mM glucose) Low Not Specified Avoids glycerol intermediate; proof-of-concept for a novel synthetic pathway.
Clostridium butyricum (with cell recycling) [4] Continuous with Cell Recycling Glycerol as sole carbon source 26.5 13.3 Not Specified Very high productivity but risk of membrane clogging.

3. Advantages of Biological Production

  • Sustainability: Utilizes renewable feedstocks like crude glycerol (a by-product of biodiesel production) and glucose [2] [3].
  • Milder Conditions: Fermentation occurs at near-ambient temperature and pressure, reducing energy consumption compared to chemical synthesis [2].
  • Safety: Avoids the use of toxic and hazardous intermediates like acrolein [2] [1].
  • Green Chemistry: The process has a smaller ecological footprint and generates fewer harmful by-products [2].

Detailed Experimental Protocols

Protocol 1: High-Yield PDO Production using Lactobacillus reuteri CH53 with Corn Steep Liquor [3]

This protocol outlines a fed-batch fermentation process optimized for high titer and productivity using a cost-effective nitrogen source.

Workflow Overview The following diagram illustrates the key stages of the fed-batch fermentation process for producing 1,3-Propanediol (PDO) from crude glycerol.

G Start Start Prep Prepare Inoculum Start->Prep Media Prepare Fermentation Medium Prep->Media Sterilize Sterilize and Transfer to Bioreactor Media->Sterilize Inoculate Inoculate Bioreactor (10% v/v) Sterilize->Inoculate Ferment Fed-Batch Fermentation Inoculate->Ferment Control Process Control Ferment->Control Monitors Harvest Harvest Fermentation Broth Ferment->Harvest Control->Ferment Adjusts

1. Materials

  • Microorganism: Lactobacillus reuteri CH53.
  • Chemicals:
    • Carbon Sources: Crude glycerol (80% w/w purity), Glucose.
    • Nitrogen Source: Corn Steep Liquor (CSL) as a replacement for beef extract.
    • Basal Medium (MRS): Peptone, yeast extract, K₂HPO₄, ammonium citrate, sodium acetate, MgSO₄, MnSO₄, Tween-80.
  • Equipment: 5 L stirred-tank bioreactor, anaerobic chamber, pH and agitation control systems.

2. Inoculum Preparation 1. Prepare MRS medium supplemented with glycerol. 2. Inoculate a flask and incubate statically at 37°C for approximately 8 hours.

3. Fermentation Medium Preparation - Per liter of MRS medium: - 10 g Peptone - 5 g Yeast Extract - 5 g Sodium Acetate - 2 g K₂HPO₄ - 2 g Ammonium Citrate - 0.2 g MgSO₄ - 0.05 g MnSO₄ - 1 g Tween-80 - Replace beef extract entirely with Corn Steep Liquor (CSL). - Add crude glycerol and glucose at desired initial concentrations.

4. Bioreactor Setup & Operation 1. Transfer 3 L of the fermentation medium to a 5 L bioreactor. 2. Sterilize the medium in-situ. 3. Inoculate with the prepared seed culture at 10% (v/v). 4. Maintain the following conditions throughout the fermentation: - Temperature: 37°C - Agitation: 100 rpm - Aeration: None (unaerated) - pH: Controlled (exact setpoint not specified, but optimal activity was observed at pH 5.5 for similar strains [4]) 5. Initiate a fed-batch strategy by feeding concentrated crude glycerol and/or CSL solution based on consumption rates to maintain glycerol availability while minimizing inhibition.

5. Harvesting - The fermentation is typically run until glycerol is depleted or product inhibition limits further production, often achieving maximum titer after ~54 hours [3].


Protocol 2: Alternative Pathway - Production of PDO from Glucose via a Synthetic Route [5]

This protocol describes a novel, non-natural pathway engineered in E. coli to produce PDO directly from glucose, bypassing glycerol.

1. Principle A synthetic metabolic pathway was constructed in E. coli that converts glucose to PDO via the TCA cycle intermediate malate. The pathway involves six enzymatic steps: glucose → malate → malyl-phosphate → malate semialdehyde → (L)-2,4-dihydroxybutyrate (L-DHB) → 2-keto-4-hydroxybutyrate (OHB) → 3-hydroxypropionaldehyde (3-HPA) → 1,3-propanediol (PDO).

2. Co-culture Method for Enhanced Production 1. Strain Engineering: - Strain A (DHB Producer): Engineer an E. coli strain to overexpress the genes for the conversion of malate to (L)-DHB (malate kinase, malate semialdehyde dehydrogenase, malate semialdehyde reductase). - Strain B (PDO Producer): Engineer another E. coli strain to overexpress the genes for the conversion of (L)-DHB to PDO (DHB dehydrogenase, OHB decarboxylase, PDO oxidoreductase). 2. Fermentation: - Co-cultivate Strain A and Strain B in a mineral medium with 110 mM glucose as the primary carbon source. - This distributed approach alleviates the metabolic burden on a single strain and has been shown to improve PDO titer 40-fold compared to a single-strain setup.

Critical Notes for Industrial Application

  • Downstream Processing: The protocols above yield PDO in a fermentation broth. Subsequent steps for acetylation to form 1,3-Propanediol diacetate are required. This typically involves chemical esterification of the purified PDO with acetic acid or acetic anhydride under controlled conditions [6] [7]. Furthermore, efficient separation of PDO from the aqueous fermentation broth is a known challenge and may require advanced techniques like ionic liquid-based aqueous two-phase systems (ATPS) to replace energy-intensive distillation [8].
  • Strain Selection: The choice of microbial strain involves a trade-off. While Clostridium or Klebsiella can achieve higher productivities [4], Lactobacillus reuteri is generally recognized as safe (GRAS), which is a significant advantage for applications in cosmetics, food, or pharmaceuticals [3].
  • Pathway Efficiency: The glucose-based synthetic pathway in E. coli is a promising proof-of-concept but currently produces significantly lower titers than established glycerol fermentation routes and requires further development for industrial adoption [5].

References

separating N-7 and N-9 isomers in ganciclovir synthesis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Common Challenges in Ganciclovir Synthesis

  • Why is controlling the N-7/N-9 isomer ratio critical? The biological activity of ganciclovir resides primarily in the N-9 alkylated isomer. The N-7 isomer is a primary and undesired regioisomer formed during the alkylation step. Its presence in the final Active Pharmaceutical Ingredient (API) is considered an impurity and must be controlled to meet pharmacopoeial standards, which typically set limits below 0.5% or even 0.15% [1].

  • What are the main strategies to manage these isomers? There are two principal approaches. The first is kinetic and thermodynamic control of the acyclic side chain synthesis to favor intermediates that later yield more of the N-9 isomer [1]. The second is post-alkylation separation, which involves isolating the desired N-9 isomer from the reaction mixture using techniques like selective crystallization [1] [2] or, if necessary, column chromatography [1].

  • Can the unwanted N-7 isomer be converted into the desired N-9 isomer? Yes, a process called isomerization can be employed. The N-7 alkylated guanine derivative can be treated with an acid catalyst in a suitable solvent, which can facilitate its conversion to the N-9 isomer, thereby improving the overall yield [3].

Troubleshooting Guide & Experimental Protocols

Here is a structured overview of common problems and their solutions, with detailed protocols for key experiments.

Problem Root Cause Proposed Solution Key Experimental Parameters & Citations
Low Yield of N-9 Isomer Non-selective alkylation of guanine, leading to a mixture of N-7 and N-9 isomers. Use a thermodynamically controlled acyclic side chain synthon (e.g., 6 with a better leaving group like -OC(O)CH3). Synthon 6 improved the yield of the N-9 alkylated intermediate to 44.2% compared to 32% with synthon 5 [1].
Incomplete conversion of the N-7 isomer. Implement an acid-catalyzed isomerization step to convert the N-7 isomer to the N-9 isomer. Use an acid catalyst in a polar aprotic solvent like DMSO [3].
Ineffective Impurity Removal Failure to separate N-7 and N-9 regioisomers after alkylation. Employ selective crystallization from an appropriate solvent system to isolate the N-9 isomer. Crystallization of the protected intermediate 9 from toluene effectively separated it from the N-7 regioisomer 8 [1].
Difficulty in Isomer Identification Challenges in distinguishing between N-7 and N-9 alkylated guanine derivatives. Use 1H-NMR spectroscopy to identify isomers based on characteristic chemical shifts. The H-8 proton and the N-CH2-O protons in the N-7 isomer (8) appear downfield (δ ~8.36 ppm and ~5.68 ppm) compared to those in the N-9 isomer (9) [1].
Detailed Experimental Protocols

1. Protocol for Synthesis Using Thermodynamic Side Chain Synthon

This protocol is based on the method described to improve the yield of the desired N-9 isomer [1].

  • Step 1: Condensation
    • React the thermodynamically controlled side chain synthon 6 ([(1,4-dioxaspiro[4.5]decan-2-yl)methoxy]methyl acetate) with diacetyl guanine (7) in a solvent like DMF.
    • Use a catalytic amount of p-toluenesulfonic acid (p-TSA).
    • Heat the reaction mixture to approximately 110°C until completion.
  • Step 2: Work-up and Separation
    • After standard aqueous work-up, concentrate the reaction mixture to obtain a residue containing a mixture of the N-7 (8) and N-9 (9) protected isomers.
    • Add toluene to the residue and perform a selective crystallization.
    • The desired N-9 isomer (9) crystallizes out and can be collected by filtration, while the N-7 isomer remains largely in the mother liquor.

2. Protocol for Acid-Catalyzed Isomerization

This protocol outlines the general principle for converting the N-7 isomer to the N-9 isomer [3].

  • Procedure:
    • Suspend or dissolve the mixture of isomers (or the isolated N-7 isomer) in a suitable solvent. Dimethyl sulfoxide (DMSO) is noted as an effective solvent for this reaction.
    • Add an acid catalyst. The patent mentions the use of acid catalysts for this specific transformation.
    • Heat the mixture to facilitate the isomerization. The temperature and time should be optimized for the specific system.
    • Upon completion, the reaction mixture will contain a higher proportion of the N-9 isomer, which can then be isolated using standard techniques like crystallization.

Workflow for Isomer Separation & Control

The following diagram illustrates the decision-making pathway and technical options for managing N-7/N-9 isomers, integrating the strategies discussed above.

G Workflow for Managing N-7/N-9 Isomers Start Alkylation Reaction (Mixture of N-7 & N-9 Isomers) PathA Pre-Alkylation Strategy: Optimize Side Chain Synthon Start->PathA PathB Post-Alkylation Strategy: Separate/Convert Isomers Start->PathB A1 Use thermodynamic product side chain (e.g., 6) PathA->A1 B1 Selective Crystallization (e.g., from Toluene) PathB->B1 B2 Acid-Catalyzed Isomerization (e.g., in DMSO) PathB->B2 A2 Perform alkylation A1->A2 Success N-9 Isomer Obtained A2->Success B1->Success B2->Success

References

optimizing 1,3-Diacetoxypropane yield in esterification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary synthetic routes for 1,3-Diacetoxypropane?

    • A1: The two most common methods are:
      • Direct Esterification: Reacting propane-1,3-diol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid) [1].
      • Acetic Anhydride Method: Treating propane-1,3-diol with acetic anhydride, which produces acetic acid as a by-product [1].
  • Q2: Why is water removal critical in esterification, and how can it be achieved?

    • A2: Esterification is an equilibrium reaction. Removing water shifts the equilibrium toward ester formation, significantly increasing yield [2] [3]. Common techniques include:
      • Using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene [2].
      • Employing molecular sieves to absorb water from the reaction mixture.
      • For enzymatic methods, a computer-aided water activity control reactor has been shown to be effective [3].
  • Q3: Besides yield, what other common issues arise during this synthesis?

    • A3: Researchers often encounter:
      • Solvent Odor: Traces of solvents like toluene can remain in the final product after vacuum distillation [2].
      • Side Reactions: Under high temperatures and strong acid conditions, diols can dehydrate to form unsaturated by-products [1].
      • Acid-Sensitive Functional Groups: Strong acid catalysts can degrade labile substrates [4].

Troubleshooting Guide

The table below outlines common problems, their potential causes, and evidence-based solutions.

Problem Possible Causes Recommended Solutions

| Low Yield | Incomplete reaction equilibrium; inefficient water removal; suboptimal catalyst loading. | - Use excess acetic acid (e.g., 4:1 molar ratio) to drive equilibrium [5].

  • Implement rigorous water removal (e.g., Dean-Stark trap) [2].
  • Optimize catalyst concentration (e.g., 1-5 wt% Amberlyst-15) [5]. | | Difficult Product Purification / Solvent Odor | High-boiling-point solvents (e.g., toluene) are difficult to remove completely via vacuum. | - Re-dissolve the crude product in a more volatile solvent (e.g., n-pentane or diethyl ether) and re-concentrate to remove toluene traces [2]. | | Acid-Sensitive Substrate Degradation | Use of strong mineral acids (e.g., H₂SO₄) under heated conditions. | - Switch to a milder method like Steglich Esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) [4].
  • Use a solid acid resin like Amberlyst-15, which is easier to remove and can be milder [5]. | | Formation of Unsaturated By-products | Dehydration of the 1,3-propanediol reactant under harsh acidic and thermal conditions. | - Lower the reaction temperature if possible.
  • Avoid excessively strong acids and prolonged reaction times. Consider the milder catalytic systems mentioned above [1]. |

Optimization Data & Protocols

For systematic optimization, here are key parameters and a standard protocol based on the literature.

Table 1: Key Parameter Ranges for Direct Esterification of this compound This table synthesizes general esterification principles from the search results for your experimental design.

Parameter Typical Optimal Range Effect on Yield
Molar Ratio (Acid: Diol) 2.5:1 to 4:1 Higher acid concentration shifts equilibrium toward ester formation [5].
Catalyst Loading 1 - 5% (by weight of diol) Balance between reaction rate and purification difficulty.
Reaction Temperature 60 - 110 °C Increases reaction rate; too high may cause decomposition [5] [1].
Reaction Time 4 - 24 hours Varies significantly with temperature and catalyst. Monitor by TLC or GC.

Protocol 1: Standard Direct Esterification with Water Removal

This workflow outlines the classic Fischer esterification approach adapted for 1,3-propanediol [1] [2].

Start Start Reaction Setup A 1. Charge Reactants • 1,3-Propanediol (1 eq) • Acetic Acid (2.5-4 eq) • Acid Catalyst (e.g., H₂SO₄, 1-5 wt%) Start->A B 2. Add Solvent (e.g., Toluene) • Forms azeotrope with water • Aids in water removal A->B C 3. Assemble Dean-Stark Apparatus • Reflux condenser • Water collection trap B->C D 4. Heat with Reflux • Typical range: 60-110 °C • Monitor water collection C->D E 5. Monitor Reaction • TLC or GC analysis • Continue until water release stops (typically 4-24 hours) D->E F 6. Cool & Neutralize • Cool reaction mixture to room temperature • Neutralize acid catalyst (e.g., with NaHCO₃ solution) E->F G 7. Purify Product • Extraction with organic solvent • Wash with brine • Dry over MgSO₄ • Concentrate under vacuum F->G End Final Product (this compound) G->End

Protocol 2: Alternative Enzymatic Esterification For a greener and milder approach, consider lipase-catalyzed esterification, which is highly effective for diols [3].

  • Principle: Use a lipase (e.g., Yarrowia lipolytica lipase Ylip2) to catalyze the reaction between 1,3-propanediol and a fatty acid. While demonstrated with caprylic acid, the principle applies to acetic acid.
  • Key Advantage: High selectivity and mild conditions (typically 30-50 °C), minimizing side reactions.
  • Critical Parameter: Precisely control water activity (aᵥ) in the system. Excess water drives hydrolysis (reverse reaction), while too little can deactivate the enzyme. A water activity control reactor is ideal [3].

Key Takeaways for Optimization

  • Water removal is the most critical factor for achieving high yields in equilibrium-controlled esterification reactions [2] [3].
  • If your starting materials are acid-sensitive, explore alternative methods like Steglich esterification or enzymatic catalysis to prevent decomposition [4] [3].
  • For persistent issues with low yield, methodically vary one parameter at a time (e.g., temperature, catalyst loading, molar ratio) using Table 1 as a starting guide for your experimental design.

References

reducing decomposition in high-temperature alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting High-Temperature Decomposition

Here are answers to common operational challenges, synthesized from current industry and research publications.

FAQ 1: How can I control rapid temperature increases (thermal runaway) in exothermic alkylation reactions?

Thermal runaway is a critical risk in highly exothermic reactions. A promising strategy involves using radical scavengers to inhibit the decomposition chain reaction at a molecular level.

  • Inhibitor Recommendation: The compound TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) has been shown to effectively suppress free radical formation and control the dangerous thermal decomposition of initiators like tert-butyl perbenzoate (TBPB) [1].
  • Technical Impact: Experimental studies confirm that TEMPO significantly reduces peak exothermic temperatures, total heat release, and pressure buildup during decomposition. Specifically, it can reduce the adiabatic temperature rise by over 40°C and total heat release by nearly 25% [1].
  • Best Practice: Implement robust temperature control systems with distributed sensors and fast-response controllers. Use computational fluid dynamics (CFD) during reactor design to optimize feed injection and mixing, thereby preventing localized hot spots [2].

FAQ 2: What are the primary causes of catalyst deactivation and fouling, and how can I mitigate them?

Catalyst degradation is a major source of inefficiency and can promote unwanted side reactions, including decomposition.

  • Primary Causes: The main culprits are catalyst poisoning (by contaminants like sulfur, oxygenates, or heavy metals) and coking (the formation of carbonaceous deposits that block active sites and pores) [2] [3].
  • Mitigation Strategies:
    • Feedstock Pre-treatment: Perform regular compositional analysis and pre-treat feeds to remove sulfur and other contaminants using hydrotreating or distillation [2].
    • Maintain Acid Strength: For acid-catalyzed alkylation, regularly monitor and maintain acid purity and strength. Control moisture ingress with dehydration units and employ filtration to remove solids [2].
    • Regeneration: Coke formation can often be reversed. Oxidation using air/O2 or ozone (O3) can remove carbon deposits. Note that combustion with air is exothermic and can cause damaging hot spots; advanced methods like ozone treatment can regenerate catalysts at lower temperatures [3].

FAQ 3: How does feedstock variability impact alkylate yield and decomposition?

Variations in feedstock composition directly affect product yield and can exacerbate decomposition pathways.

  • Impact: Impurities such as sulfur, nitrogen, and butadiene can poison catalysts and form gum-like polymers. This increases acid consumption and leads to poor alkylate quality [2].
  • Quantitative Data: One analysis showed that optimizing feedstock composition can directly lead to a 16% volume increase in alkylate production compared to design values [4].
  • Solution: Work closely with feedstock suppliers and implement feed blending strategies to buffer variability. Key operational variables like the isobutane/olefin (I/O) ratio must be tightly controlled, with optimal ratios maintained near 1.145 [4].

FAQ 4: What are the critical safety practices for handling hazardous catalysts like HF?

Managing highly reactive and toxic catalysts is essential for safe operation.

  • Containment: Design systems with double containment and equip vent lines with acid mist eliminators and scrubbers [2].
  • Monitoring & Training: Use continuous acid leak detection systems and intensively train personnel on HF hazards and emergency response procedures [2].

Experimental Protocols & Data Summary

The following table summarizes key experimental data from the literature to guide your experimental design and risk assessment.

Parameter Relevant System Reported Value / Finding Experimental Method Citation
Activation Energy (Eₐ) α-alkoxyalkyl-hydroperoxides (α-AHs) in liquid phase 12.3 - 18.7 kcal/mol Temperature-dependent kinetics & Arrhenius plot analysis [5]
Heat of Decomposition Tert-butyl perbenzoate (TBPB) ~924.6 J/g (highly exothermic) Differential Scanning Calorimetry (DSC) [1]
Inhibitor Efficacy TBPB with TEMPO radical scavenger ↓ 43.9°C in ΔTad; ↓ ~25% total heat release Adiabatic calorimetry & DSC [1]
Optimal Operational Ratio HF Alkylation Unit Isobutane/Olefin (I/O) Ratio ~1.145 Operational analysis & yield optimization [4]
Acid Consumption (Normal) HF Alkylation Unit 0.5 - 0.8 kg HF per ton of alkylate Process monitoring [4]
Acid Consumption (With Contaminants) HF Alkylation Unit Up to 5 kg HF per ton of alkylate Process monitoring with high sulfur/butadiene [4]
Detailed Experimental Protocol: Assessing Thermal Hazards

This methodology, derived from a study on TBPB, provides a framework for evaluating the thermal stability of your reagents and the effectiveness of inhibitors like TEMPO [1].

  • Sample Preparation: Mix the alkylation initiator or reactant of interest with the stabilizer (e.g., TEMPO) at a designated concentration.
  • Thermal Screening:
    • Use Differential Scanning Calorimetry (DSC) to screen thermal decomposition behavior across a range of heating rates (e.g., 5–20 °C/min).
    • Record the onset temperature, peak temperature, and heat flow of any exothermic events.
    • Calculate the heat of decomposition (J/g) and perform kinetic analysis (e.g., using KAS, FWO, or Starink methods) to determine the activation energy (Eₐ).
  • Radical Detection:
    • Use Electron Paramagnetic Resonance (EPR) Spectroscopy to detect and identify free radicals generated during controlled thermal decomposition (e.g., in a heated sample cell at 110°C).
    • Compare spectra with and without the inhibitor to confirm the suppression of radical formation.
  • Product Analysis:
    • Employ Fourier Transform Infrared (FTIR) Spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile decomposition products (e.g., alcohols, aldehydes, CO₂) from samples heated to critical temperatures identified in step 2.
  • Adiabatic Validation:
    • Conduct experiments using an adiabatic calorimeter to simulate worst-case scenarios under insulation.
    • Measure the adiabatic temperature rise (ΔTad) and maximum pressure rise with and without the stabilizer to quantify the reduction in thermal hazard.

Systematic Troubleshooting Workflow

The following diagram outlines a logical, step-by-step approach to diagnosing and resolving decomposition issues in your high-temperature alkylation processes.

Start Observed Decomposition T1 Check Temperature Control Start->T1 T2 Analyze Feedstock Purity Start->T2 T3 Assess Catalyst Health Start->T3 S1 Hot spots or poor mixing? Apply CFD, install quenching, optimize injectors T1->S1 S2 Contaminants present? Pre-treat feed, implement blending strategy T2->S2 S3 Catalyst fouled/poisoned? Regenerate or replace catalyst, improve filtration T3->S3 Final Process Stable S1->Final S2->Final S3->Final

References

Troubleshooting Guide: Improving Recovery of 1,3-Diacetoxypropane

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in the recovery and purification of 1,3-Diacetoxypropane from reaction mixtures.

  • Q1: The yield of my reaction to produce this compound is low. What are the key factors I should optimize?
    • A1: Low yield can stem from an incomplete reaction or side reactions. Focus on reaction completion and product separation.
    • Reaction Completion: Ensure the reaction between 1,3-propanediol and your acetylating agent (e.g., acetic anhydride) is driven to completion. This can be influenced by temperature, catalyst (if any), and reaction time. Using a slight excess of the acetylating agent may be beneficial, but this should be optimized to minimize waste and downstream purification challenges [1].
    • Separation Technique: The core of your recovery lies in the separation from the aqueous mixture. Reactive Extraction is a highly effective technique for molecules like 1,3-propanediol and its derivatives [2]. This process involves converting the target product into a more extractable form. For this compound, which is already an ester, liquid-liquid extraction with a suitable organic solvent is a primary method. The table below compares common extraction solvents.

Table 1: Solvent Selection for Liquid-Liquid Extraction

Solvent Polarity Boiling Point (°C) Advantages Considerations
Dichloromethane (DCM) Medium-High 39.6 Good for broad range of organics; denser than water [3] Environmental and health concerns
Ethyl Acetate Medium 77.1 Common lab solvent; lower toxicity Less dense than water; can hydrolyze
Toluene Low 110.6 Good for non-polar compounds; high boiling point High boiling point makes removal harder
Chloroform Medium 61.2 Good extraction efficiency Health concerns
  • Q2: My extraction efficiency is poor. How can I improve it?

    • A2: Poor extraction often results from an unsuitable solvent, inadequate mixing, or the chemical nature of the product itself.
    • Optimize Solvent and Technique: Refer to Table 1. Perform multiple sequential extractions with fresh solvent (e.g., 3 x 50 mL is more efficient than 1 x 150 mL). Ensure vigorous shaking during each extraction to maximize surface contact. Using a solvent with higher partitioning coefficients for your product will greatly improve recovery [4].
    • Salting Out: Adding inorganic salts (e.g., sodium chloride, ammonium sulfate) to the aqueous phase can decrease the solubility of organic compounds in water, thereby "salting them out" into the organic layer and improving extraction yield.
    • pH Adjustment: If your reaction mixture contains acidic or basic impurities, adjusting the pH can suppress their ionization, making them more soluble in the organic phase and thus easier to separate from your neutral target compound, this compound.
  • Q3: After extraction, the purity of my this compound is insufficient. What purification methods are recommended?

    • A3: The chosen purification technique depends on the nature of the impurities and the scale of your process.
    • Distillation: This is a standard method for purifying liquid organics. This compound can be isolated from lower-boiling solvents and higher-boiling impurities via simple or fractional distillation under reduced pressure to prevent decomposition.
    • Crystallization: While this compound is a liquid at room temperature, this technique is highly relevant for purifying similar compounds like diacylglycerols [5]. If your product or a key intermediate is solid, optimizing crystallization conditions (solvent system, cooling rate) is crucial for obtaining high purity. The workflow below outlines a general purification process.

    G Start Crude Reaction Mixture A Liquid-Liquid Extraction Start->A B Solvent Evaporation A->B C Purification B->C D1 Distillation C->D1 For liquid products D2 Crystallization C->D2 For solid products/crystals E1 Purified Liquid Product D1->E1 E2 Purified Solid Product D2->E2

    Diagram 1: Workflow for the purification of organic compounds from a reaction mixture.

  • Q4: How can I accurately monitor and quantify the recovery of this compound throughout the process?

    • A4: Robust analytical techniques are essential for quantifying recovery at different stages (reaction mixture, post-extraction, final product).
    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating, identifying, and quantifying volatile compounds like this compound in complex mixtures [3] [6]. You can use it to:
      • Confirm the completion of the reaction by monitoring the disappearance of starting materials.
      • Check the purity of your final product and identify key impurities.
      • Calculate extraction efficiency by analyzing the concentration of the target compound in the organic vs. aqueous layers.

Key Experimental Protocols

For reliable and reproducible results, follow these core methodologies.

  • Protocol 1: Standard Liquid-Liquid Extraction

    • Separate: Transfer the reaction mixture to a separatory funnel.
    • Extract: Add a pre-determined volume of organic solvent (e.g., DCM, ~1/3 the volume of the aqueous layer).
    • Mix: Stopper the funnel and shake it vigorously, with frequent venting to release pressure.
    • Separate Phases: Allow the layers to separate completely, then drain the lower (organic) layer into a clean flask.
    • Repeat: Perform the extraction on the remaining aqueous layer at least two more times with fresh solvent.
    • Dry: Combine all the organic extracts and add a drying agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate) [3].
    • Filter: Remove the drying agent by filtration and evaporate the solvent under reduced pressure to isolate the crude product.
  • Protocol 2: Analytical Monitoring via GC-MS

    • Sample Preparation: Dilute a small aliquot (e.g., 10-100 µL) of your sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to an appropriate concentration for injection [3] [6].
    • Instrumental Analysis: Inject the sample into the GC-MS system. A typical method might use a non-polar or mid-polar capillary column (e.g., DB-5MS) with a temperature ramp from 50°C to 250-300°C.
    • Data Analysis: Identify this compound by comparing its retention time and mass spectrum with an authentic standard. Quantify it by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the standard.

References

troubleshooting GC-MS identification of 1,3-Diacetoxypropane

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the most likely reason I cannot identify 1,3-Diacetoxypropane in my GC-MS data? The most common reason is that the compound is not present in your instrument's standard mass spectral library (like the NIST library) [1] [2]. You may have a clear peak, but it fails to return a matching compound name.
  • What are the key identifiers for this compound? You can cross-reference your data with the following standard information compiled from chemical databases [3] [4]:
Property Value / Description
CAS Registry Number 628-66-0
Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
IUPAC Name 3-acetyloxypropyl acetate
Common Synonyms Propylene glycol diacetate; 1,3-Propylene diacetate; Trimethylene acetate [3] [4]
SMILES CC(=O)OCCCOC(=O)C
InChI Key DSVGICPKBRQDDX-UHFFFAOYSA-N [3] [4]
  • What is a primary mass spectral feature I should look for? Look for a base peak or a significant fragment ion at m/z 43, which corresponds to the acetyl group (CH3CO+) [4]. This is a common, strong fragment for acetate esters.

Troubleshooting Guide & Experimental Protocols

Follow this workflow to systematically verify the identity of this compound in your sample.

Start Unknown Peak in GC-MS Data Step1 1. Acquire Reference Data Start->Step1 Step2 2. Compare Mass Spectra Step1->Step2 Step3 3. Confirm with Retention Time Step2->Step3 Step4 4. Verify in a Simple Matrix Step3->Step4 Result Identity Confirmed Step4->Result

Step 1: Acquire Reference Data

Since the compound may be absent from your library, you need an authentic standard.

  • Procedure: Obtain a certified reference standard of this compound (CAS 628-66-0) from a commercial supplier [4].
  • Analysis: Run the pure standard on your GC-MS system using the exsame analytical method as your sample.
  • Output: This will provide you with two crucial pieces of reference data: the true mass spectrum of the compound and its Retention Time (RT) or Retention Index (RI) under your specific method conditions.
Step 2: Compare Mass Spectra

Manually compare the spectrum of your unknown peak with the reference spectrum from Step 1.

  • Key Ions to Check: Beyond the base peak, look for the molecular ion. The exact mass of this compound is 160.0736 g/mol [4]. If you have high-resolution mass spectrometry (HRMS) capability, confirming the exact mass of the molecular ion is a powerful verification step.
  • Spectral Quality: Ensure the mass spectrum of your unknown peak is clean, with minimal background interference, for accurate comparison.
Step 3: Confirm with Retention Time

The mass spectrum alone is not sufficient for confirmation.

  • Procedure: Compare the retention time of your unknown peak with the retention time of the authentic standard analyzed in the same sequence and under identical GC-MS conditions.
  • Acceptance Criteria: The retention times should match very closely (typically within a narrow, pre-defined window, e.g., ±0.1 minutes). A match in both mass spectrum and retention time provides a high degree of confidence in the identification.
Step 4: Verify in a Simple Matrix

Complex samples like food or biological matrices can cause co-elution, where two compounds have the same retention time.

  • Protocol: If possible, spike your sample with the authentic standard.
  • Expected Result: The height of the target peak in your sample's chromatogram should increase significantly. The absence of a shoulder or a new, separate peak confirms that your target compound is eluting at that time and is not masked by another substance.

Advanced Considerations & Background

  • Context is Key: this compound has been investigated as a potential flavor compound in food science. One study identified propylene glycol diacetate (a synonym) as a possible marker for red fruit aroma in dark chocolate [1] [2]. Knowing your sample's origin can provide valuable contextual clues.
  • Derivatization Methods: Some analytical methods for related diols (like propane-1,2-diol) use derivatization techniques (e.g., with phenylboronic acid) to improve their chromatographic behavior and detection for more reliable quantification [5]. While not typically required for this compound, this highlights an approach used for challenging compounds.

References

catalyst selection for 1,3-Diacetoxypropane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

The following questions and answers are based on general chemical knowledge and information from related synthesis patents.

Frequently Asked Questions

  • Q1: What types of catalysts are commonly used in esterification/acetylation reactions similar to the synthesis of 1,3-diacetoxypropane?

    • A1: Based on analogous processes, several catalyst systems are effective:
      • Acid Catalysts: Phosphoric acid and polyphosphoric acid are used in the synthesis of acyclic nucleosides like acyclovir, which involve acetylation steps [1].
      • Phosphonium Salts: Quaternary phosphonium acetates (e.g., tetrabutylphosphonium acetate) are highly effective catalysts for the conversion of epoxides to 1,2-diacetoxy esters, a reaction analogous to the potential synthesis of this compound from an epoxide precursor [2]. These can function as both a catalyst and a source of the acetate anion.
  • Q2: My reaction yield is low. What are the primary factors I should investigate?

    • A2: Low yields can stem from several sources. You should systematically optimize these key reaction parameters, which are critical in related synthetic methods [1] [2]:
      • Catalyst Loading: The amount of catalyst must be sufficient to drive the reaction to completion.
      • Reaction Temperature: The energy provided to the system must be optimized; too low and the reaction is slow, too high and decomposition or side products may form.
      • Molar Ratio of Reactants: An imbalance in the stoichiometry of your starting materials (e.g., 1,3-propanediol and acetic anhydride) can limit the conversion.
      • Reaction Time: The reaction must be allowed to proceed for an adequate duration.
  • Q3: I am observing unwanted side products. How can I minimize them?

    • A3: Side reactions often occur due to harsh conditions or an active catalyst promoting undesired pathways.
      • Optimize Catalyst and Solvent: A key principle in catalyst design is selecting a substance that favors the desired reaction pathway over others [3]. Switching to a milder acid catalyst or a specific phosphonium salt catalyst might improve selectivity [2].
      • Control Reaction Temperature: Lowering the temperature can sometimes suppress the formation of by-products, though it may also slow down the main reaction [1].

Experimental Design & Data Presentation

The tables below synthesize quantitative data from analogous chemical processes to inform your experimental design for synthesizing this compound.

Table 1: Catalyst Systems for Related Acetylation Reactions This table summarizes catalysts used in similar transformations, which can serve as a starting point for your experimentation [1] [2].

Catalyst Type Specific Example Reaction Context / Analogous Use Key Consideration
Mineral Acid Phosphoric Acid (H₃PO₄) Synthesis of acyclic guanine nucleosides [1] Can be corrosive; may require controlled temperatures.
Acid Anhydride Polyphosphoric Acid Synthesis of acyclic guanine nucleosides [1] Very effective, but handling can be difficult.
Quaternary Phosphonium Salt Tetrabutylphosphonium Acetate Production of 1,2-diacetoxy esters from epoxides [2] Can act as a phase-transfer catalyst; may offer high selectivity.

Table 2: Optimization Parameters for Acetylation Reactions Systematically varying these parameters is essential for achieving high yield and purity [1] [2].

Parameter Typical Range in Analogous Reactions Impact on Reaction
Temperature 50°C to 120°C Higher temperatures generally increase reaction rate but may promote decomposition.
Molar Ratio (Anhydride: Diol) 2:1 to 4:1 A stoichiometric excess of acylating agent drives the di-esterification to completion.
Catalyst Loading 0.5 mol% to 10 mol% Sufficient catalyst is needed for a practical reaction rate without complicating purification.
Reaction Time 1 to 24 hours Must be optimized in conjunction with temperature and catalyst loading.

Proposed General Workflow

Based on the principles of catalyst design and testing outlined in the search results [3], the following workflow is recommended for developing your synthesis.

Start Define Reaction Objective: Synthesize this compound PC Propose Catalyst Candidates Start->PC TEC Test & Evaluate Catalysts (Refer to Table 1) PC->TEC Dec Performance Adequate? TEC->Dec Opt Optimize Parameters (Refer to Table 2) Dec->Opt No Final Finalize Protocol Dec->Final Yes Opt->TEC Re-test

Important Considerations for Your Research

The information provided is a framework based on chemically analogous processes. To successfully establish your own protocol, please note:

  • No Direct Protocol: The search results do not contain a direct, step-by-step experimental procedure for synthesizing this compound. The information here is inferred from related chemistry.
  • Consult Primary Literature: You will need to consult specialized chemical databases (like SciFinder, Reaxys) for journal articles that may describe this specific synthesis.
  • Safety First: Always conduct a thorough hazard analysis of all chemicals (e.g., acetic anhydride is corrosive and a lachrymator) before beginning any laboratory work.

References

solvent systems for crystallization of 1,3-Diacetoxypropane derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Systems for Crystallization

While a specific protocol for 1,3-Diacetoxypropane was not found, the search identified solvent systems used for crystallizing closely related acyclic nucleoside compounds. These systems provide a practical starting point for purifying this compound derivatives [1] [2].

Compound Type Solvent System(s) Application Note / Purpose
Acyclic Guanine Nucleosides (e.g., Acyclovir, Ganciclovir intermediates) Acetic acid-Phosphoric acid mixture [1] General synthesis & crystallization.
DMF and Toluene [1] For reaction and isolation steps.
Aluminium phosphate in polyphosphoric acid [1] Used in condensation reactions.
Methanol [1] Final recrystallization solvent.
Alcoholic solvents, Aromatic hydrocarbons, Chlorinated hydrocarbons [2] Separation of isomers (e.g., during Ganciclovir synthesis).
General Intermediate Ethyl acetate [1] Used for washing and purifying products.

Troubleshooting FAQs

Here are answers to common crystallization problems, adapted from general principles to the context of working with this compound derivatives.

My compound is crystallizing too quickly, forming an oil or impure solids.

Rapid crystallization can trap impurities, reducing product purity [3].

  • Problem: The solution becomes cloudy immediately upon cooling, or a large amount of solid forms quickly.
  • Solutions:
    • Use more solvent: Return the solution to the heat source and add a small amount of additional solvent (e.g., 1-2 mL per 100 mg of solid) to create a less saturated solution, which will cool and crystallize more slowly [3].
    • Improve insulation: Use a watch glass to cover the flask and place it on an insulating surface (like a cork ring or paper towels) to slow the cooling rate [3].
    • Switch to a smaller flask: If the solvent pool is very shallow (less than 1 cm deep) in a large flask, the high surface area causes rapid cooling. Transfer the solution to an appropriately sized flask [3].
My compound won't crystallize at all.

This is a common issue, and several techniques can induce crystallization [3].

  • Problem: The solution remains clear with no crystal formation after an extended cooling period.
  • Solutions (in order of attempt):
    • Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the solution's surface line. The microscopic glass particles can act as nucleation sites [3].
    • Seeding: Introduce a tiny speck of pure, crude solid (saved before recrystallization) or a seed crystal from a previous batch into the solution [3].
    • Rod Technique: Dip a glass rod into the solution, allow the solvent to evaporate to form a thin crystalline film, and then use the rod to stir the solution or touch it to the surface [3].
    • Concentrate the solution: Return the solution to the heat source and boil off a portion of the solvent (e.g., 10-25%) to increase concentration, then cool again [3].
I'm getting a very low yield after crystallization.

A poor yield often indicates significant product loss to the mother liquor (the solution after filtration) [3].

  • Problem: After filtration, the mass of purified crystals is much lower than expected.
  • Solutions:
    • Check the mother liquor: Dip a clean glass rod into the mother liquor and let it dry. If a solid residue forms, a large quantity of your product remains dissolved.
    • Recover a second crop: Boil down the mother liquor to reduce its volume and allow it to cool again. This can produce an additional batch of crystals, though they may be less pure [3].
    • Avoid excess solvent: In future attempts, ensure you are not using more than the minimum amount of hot solvent required to dissolve the solid [3].

Experimental Workflow for Crystallization

The following diagram illustrates a logical troubleshooting pathway based on the FAQs above, guiding you from a dissolved solution to successful crystal formation.

CrystallizationTroubleshooting Crystallization Troubleshooting Workflow Start Hot, Saturated Solution Ready for Cooling NoCrystals No crystals form after cooling Start->NoCrystals FastCrystals Rapid crystallization (oil or precipitate) Start->FastCrystals LowYield Low yield after filtration Start->LowYield Scratch 1. Scratch flask with glass rod NoCrystals->Scratch Add more solvent\n& re-dissolve Add more solvent & re-dissolve FastCrystals->Add more solvent\n& re-dissolve CheckMotherLiquor Check mother liquor for dissolved product LowYield->CheckMotherLiquor Seed 2. Add a seed crystal Scratch->Seed if no result Evaporate 3. Boil off some solvent to concentrate Seed->Evaporate if no result Success Success! Good crystal formation Evaporate->Success SecondCrop Boil down mother liquor to recover a second crop CheckMotherLiquor->SecondCrop Additional crystals\n(possibly less pure) Additional crystals (possibly less pure) SecondCrop->Additional crystals\n(possibly less pure) Cool slowly with\nbetter insulation Cool slowly with better insulation Add more solvent\n& re-dissolve->Cool slowly with\nbetter insulation Cool slowly with\nbetter insulation->Success Cool slowly with\nbetter insulation->Success

Crystallization Troubleshooting Guide

Key Recommendations

To optimize your crystallization of this compound derivatives:

  • Start with Suggested Solvents: Methanol and ethyl acetate are common, relatively safe starting points for screening [1].
  • Prioritize Slow Cooling: Aim for crystal formation to begin after about 5 minutes of cooling, with growth continuing over 15-20 minutes for higher purity [3].
  • Systematically Troubleshoot: Use the provided workflow to diagnose and resolve issues methodically.

References

Troubleshooting Guide: Minimizing Byproducts in 1,3-PDO Fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Byproduct Impact on Production Root Causes Solutions & Strategies

| Organic Acids (e.g., Acetic, Lactic, Butyric) | Reduces carbon yield; can acidify broth; forms hard-to-remove esters during downstream [1]. | Overflow metabolism due to imbalanced carbon and energy flux; active pathways under anaerobic conditions [2] [3]. | Genetic Engineering: Delete genes for lactate dehydrogenase (ldhA) and acetate kinase (ackA) [2]. Process Optimization: Use fed-batch strategies to avoid substrate overload; enhance TCA cycle activity [2]. | | 2,3-Butanediol (2,3-BDO) | Diverts carbon from 1,3-PDO; complicates downstream purification due to similar boiling point [4]. | Active biosynthetic pathway under certain growth conditions [4]. | Genetic Engineering: Delete genes for acetolactate synthase (als) [4]. | | Ethanol | Competes for reducing equivalents (NADH), lowering 1,3-PDO yield [3]. | Formed to regenerate NADH under anaerobic conditions [3]. | Genetic Engineering: Delete genes for alcohol dehydrogenase (adhE) [2]. | | 1,3-PDO Esters | Forms during downstream distillation, causing low product purity (<80%) and yield loss [1]. | Reaction between 1,3-PDO and organic acids (e.g., acetic, butyric) under high temperature [1]. | Downstream Processing: Implement alkaline hydrolysis (e.g., 2% NaOH) post-evaporation to break down esters [1]. |

Detailed Experimental Protocols

Protocol 1: Constructing a Byproduct-Deficient E. coli Strain

This protocol is adapted from recent metabolic engineering studies [2].

  • Objective: To create a recombinant E. coli strain incapable of producing major byproducts, enabling cleaner 1,3-PDO production.
  • Key Genetic Modifications:
    • Introduce the 1,3-PDO Pathway: Clone and express the dhaB123 and gdrAB genes (glycerol dehydratase and reactivase from K. pneumoniae) and the yqhD gene (1,3-PDO oxidoreductase from E. coli) on plasmids [2].
    • Delete Byproduct Pathways: Knock out the following native genes:
      • ldhA: Encodes lactate dehydrogenase [2].
      • adhE: Encodes alcohol dehydrogenase [2].
      • ackA: Encodes acetate kinase A [2].
  • Fermentation Validation:
    • Medium: Use a defined medium with dual carbon sources: Glucose (for cell growth and energy) and Glycerol (as the direct precursor for 1,3-PDO) [2].
    • Conditions: Operate under limited aerobic conditions to maintain a high NADPH/NADP+ ratio, which is crucial for the 1,3-PDO pathway [2].
    • Expected Outcome: This engineered strain achieved a 1,3-PDO titer of 1.06 M (∼80 g/L) with significantly reduced byproduct levels [2].
Protocol 2: Repeated Fed-Batch Fermentation with K. pneumoniae

This process strategy is highly effective for achieving high productivity and titer while controlling byproducts [4].

  • Objective: To maintain high cell density and prolong the production phase, thereby increasing 1,3-PDO productivity and concentration.
  • Strain Preparation: Use a mutant K. pneumoniae strain with deletions in lactate dehydrogenase (ΔldhA) and acetolactate synthase (Δals) to minimize lactate and 2,3-butanediol formation [4].
  • Process Parameters:
    • Nitrogen Source: Replace expensive yeast extract with 1% Corn Steep Liquor (CSL), a cost-effective alternative [4].
    • Inoculum: Use an optimal inoculum concentration of 3.2 g/L [4].
    • Cycle Operation:
      • Allow the fermentation to proceed for 24 hours.
      • At the end of each cycle, replace 90% of the fermentation broth with fresh medium, retaining 10% of the culture as the inoculum for the next cycle [4].
  • Expected Outcome: This strategy maintained a high 1,3-PDO production level of ~80 g/L and a productivity of 3.38 g/L/h over five consecutive cycles, with low byproduct accumulation [4].

FAQs on Byproduct Minimization

Q1: Why can't I completely eliminate byproducts like acetic acid, even in engineered strains? Byproduct formation is often tied to the host's central metabolism. Pathways that generate organic acids can be essential for regenerating co-factors (like NADH) and generating ATP, especially under anaerobic or microaerobic conditions. Completely shutting them down can halt cell growth and 1,3-PDO production. The key is to optimize the flux by redirecting metabolism rather than entirely eliminating it [2] [3].

Q2: We use crude glycerol to reduce costs. How does this impact byproduct formation? Crude glycerol from biodiesel production contains impurities like salts, methanol, and fatty acids. These can inhibit cell growth and alter metabolic fluxes, potentially leading to increased byproduct formation. While cost-effective, it is crucial to pre-treat the crude glycerol or adapt the strain and process conditions to handle these impurities for consistent results [4] [5].

Q3: During distillation, my final 1,3-PDO purity is low. What is a likely cause? This is a common downstream issue. Organic acids (e.g., acetic, butyric) present in the fermentation broth can react with 1,3-PDO during high-temperature distillation to form esters. These esters contaminate the final product, lowering its purity and giving it an unwanted color or odor. A practical solution is to introduce an alkaline hydrolysis step (using NaOH) after initial evaporation to break these esters down before the final rectification [1].

Metabolic Pathway Diagram

The diagram below illustrates the core metabolic pathways for 1,3-PDO production and the key points for byproduct control.

G cluster_strategy Control Strategies Glucose Glucose Glycerol Glycerol Glucose->Glycerol  Introduced Pathway   DHAP DHAP Glycerol->DHAP Oxidative Path   3-HPA 3-HPA Glycerol->3-HPA DhaB (GDHt)   Pyruvate Pyruvate DHAP->Pyruvate Glycolysis 1,3-PDO\n(Target Product) 1,3-PDO (Target Product) 3-HPA->1,3-PDO\n(Target Product) YqhD (PDOR)   AcetylCoA AcetylCoA Pyruvate->AcetylCoA Lactate Lactate Pyruvate->Lactate LdhA   2,3-BDO 2,3-BDO Pyruvate->2,3-BDO Als   Acetate Acetate AcetylCoA->Acetate AckA   Ethanol Ethanol AcetylCoA->Ethanol AdhE   TCA TCA AcetylCoA->TCA Del Gene Deletion (ΔldhA, ΔadhE, ΔackA, Δals) Flux Enhance TCA Flux Dual Dual Carbon Source (Glucose + Glycerol)

Core Principles for Success

To effectively minimize byproducts in your 1,3-PDO process, focus on these three pillars:

  • Strain Engineering is Foundational: Begin with a robust production host (like E. coli or K. pneumoniae) that has been genetically modified to eliminate key byproduct pathways. This is the most direct way to block carbon loss [2] [4].
  • Process Optimization is Key: Even the best strain will underperform in a suboptimal process. Carefully designed fed-batch or continuous fermentation strategies that control substrate levels and aeration are essential to prevent overflow metabolism and push carbon toward the desired product [2] [4] [6].
  • Consider the Entire Pipeline: Byproduct control doesn't end with fermentation. Anticipate downstream challenges, such as ester formation during purification, and integrate specific steps like alkaline hydrolysis into your process to ensure high final purity [1].

References

overcoming low recovery in chromatographic purification

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Diagnosing Low Recovery

Low recovery often stems from a few key areas. The flowchart below outlines a systematic diagnostic approach to identify the root cause.

cluster_actions Recommended Actions start Start: Low Recovery peak_shape Are peaks broad or tailing? start->peak_shape retention Are retention times shifting? start->retention pressure Is backpressure high? start->pressure loss_flowthrough Is target found in flow-through? start->loss_flowthrough peak_shape->retention No col_chem Primary Cause: Column Chemistry Issue peak_shape->col_chem Yes retention->pressure No retention->col_chem Yes pressure->loss_flowthrough No col_clog Primary Cause: Column Clog/Contamination pressure->col_clog Yes loss_flowthrough->col_chem No bind_cond Primary Cause: Inadequate Binding Conditions loss_flowthrough->bind_cond Yes act1 Perform Column Wash & Re-equilibration col_chem->act1 act2 Clear Clog or Replace Column Frit col_clog->act2 act3 Re-optimize Binding pH or Salt bind_cond->act3

Common Issues and Detailed Recovery Protocols

Once you have a initial diagnosis, the following table summarizes the specific issues and corrective actions. The subsequent sections provide detailed experimental protocols.

Primary Cause Specific Issue Corrective Action & Goal
Column Chemistry [1] Hydrophobic Collapse (De-wetting) from 100% aqueous mobile phase. Re-wet column: Flush with 95-100% strong organic solvent (e.g., ACN, isopropanol), then gradually transition to operational mobile phase. Goal: Restore pore accessibility.
Column Chemistry [1] Strongly retained contaminants or insufficient equilibration. Perform extensive wash: Flush with 20-30 mL of strong solvent (e.g., 100% methanol). Goal: Remove contaminants and achieve stable baseline.
Column Clog/Contamination [1] Particulate matter or precipitated sample matrix on inlet frit. Clear clog: Flush with 50-100 mL strong solvent. As last resort, reverse flow direction with caution. Goal: Reduce backpressure and restore peak shape.
Binding Conditions [2] Incorrect pH or salt concentration for Ion Exchange (IEX) or Hydrophobic Interaction (HIC). Re-optimize method: Scout optimal pH (0.5-1 unit away from pI for IEX) or salt concentration (e.g., 1-1.5 M ammonium sulfate for HIC). Goal: Ensure target molecule binds effectively.
Purity-Recovery Trade-off [3] Co-elution of impurity with Compound of Interest (CoI). Optimize fraction collection: Adjust collection start/stop times to find "sweet spot" between purity and recovery. Goal: Maximize both purity and yield.
Detailed Protocol: Column Washing and Re-equilibration [1]

This protocol is fundamental for resolving issues related to contamination and equilibration.

  • Strong Solvent Flush: Flush the column with 20-30 mL (or 10-20 column volumes) of 100% methanol or 100% acetonitrile to displace strongly retained compounds.
  • Transition to Storage Solvent: Flush with an additional 10-20 column volumes of your standard storage solvent (e.g., 70% methanol in water).
  • Monitor Baseline and Pressure: Continuously monitor the system pressure and UV baseline during washing. A stable, low baseline and consistent pressure indicate successful cleaning.
  • Re-equilibrate: Before running your sample, flush the column with 10-20 column volumes of your starting mobile phase. The column is equilibrated when the retention times and peak areas of a standard analyte become consistent.
Detailed Protocol: Method Re-optimization for Ion Exchange (IEX) [2]

If your target molecule is not binding, follow this method development priority:

  • Select Optimal Ion Exchanger: Use small, pre-packed selection kits (e.g., 1 mL columns) to screen anion (Q) and cation (SP) exchangers.
  • Scout for Optimal pH: Begin with a pH 0.5 to 1.0 unit away from the isoelectric point (pI) of your target protein. Use a linear gradient (e.g., 10-20 column volumes) to elute.
  • Fine-tune the Gradient: Select the steepest gradient that still provides acceptable resolution between your target and impurities.
  • Transfer to Step Elution: For faster runs and lower buffer consumption, convert the optimized linear gradient into a step elution.

Frequently Asked Questions (FAQs)

Q1: How can I prevent hydrophobic collapse from happening in the first place? [1] Never store or extensively flush your reversed-phase column with 100% water. Always maintain at least 5-10% organic solvent (e.g., methanol, acetonitrile) in your mobile phase or storage solution.

Q2: When should I consider replacing my column instead of trying to recondition it? [1] If, after thorough washing, re-equilibration, and other troubleshooting attempts, performance issues (e.g., poor efficiency, irreproducible results, high backpressure) persist, it is time to replace the column. If a clog cannot be cleared by flushing or careful flow reversal, replacement is also warranted.

Q3: What is baseline separation and why is it important for recovery? [3] Baseline separation (Rs > 1.5) occurs when peaks in a chromatogram have no overlap. This is the ideal scenario for fraction collection, as it allows you to collect your pure target compound with minimal co-eluting impurities, thereby maximizing both purity and recovery.

References

1,3-Diacetoxypropane vs propylene glycol diacetate properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Property Comparison

The table below summarizes the key identifiers and properties of these two compounds.

Property 1,3-Diacetoxypropane Propylene Glycol Diacetate (PGDA)
CAS Number 628-66-0 [1] [2] 623-84-7 [3]
IUPAC Name 3-acetyloxypropyl acetate [1] 1-(acetyloxy)propan-2-yl acetate [3]
Molecular Formula C7H12O4 [1] [2] C7H12O4 [3]
Molecular Weight 160.17 g/mol [1] [2] 160.17 g/mol [3]
Structure HO2-CH2-CH2-CH2-O2 (terminal acetates) [1] CH3-COO-CH2-CH(CH3)-O-CO-CH3 (adjacent acetates) [3]
Key Applications Chemical intermediate, potential flavoring agent, research use [1] Solvent for coatings/inks; emulsifier/solubilizer in pharmaceuticals; food additive [4] [5] [3]

The core distinction lies in their chemical structure, which dictates their performance. The following diagram illustrates this fundamental difference.

G Title Structural Difference: Isomers of C7H12O4 Node1 This compound (Acetates on carbons 1 & 3) Linear, symmetrical structure Node2 Propylene Glycol Diacetate (PGDA) (Acetates on carbons 1 & 2) Branched structure

Industrial and Research Applications

The structural difference leads to divergent application profiles, with PGDA having a well-established role in industry and this compound remaining more niche.

  • Propylene Glycol Diacetate (PGDA): Valued for its low toxicity and favorable environmental profile [5] [3]. It is widely used as a solvent in high-performance paints, coatings, and printing inks due to its high solvency power and low volatility [4] [5] [3]. In pharmaceuticals, it acts as an emulsifier and solubilizer, and it is also approved for use as a food additive to enhance flavor and preservation [4] [3].

  • This compound: Serves primarily as a chemical intermediate in organic synthesis and polymer production, such as for polytrimethylene terephthalate (PTT) [1]. It is also identified in research as a potential marker for specific flavors (e.g., red fruit) in food chemistry, suggesting a potential role as a flavoring agent [6] [7].

Experimental Data and Protocols

For researchers, here are key experimental findings and methodologies relevant to these compounds.

Experimental Protocol: GC-MS Analysis for Flavor Marker Identification A study investigating flavor profiles in dark chocolate used Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile compounds, including Propylene Glycol Diacetate [6] [7].

  • Sample Preparation: 54 dark chocolate samples were derived from Trinitario cocoa beans.
  • GC-MS Analysis: Volatile compounds were separated and identified using GC-MS. The specific compound (Propylene Glycol Diacetate) was identified from well-defined peaks by matching its spectrum against the NIST Mass Spectral Library.
  • Sensory Correlation: A trained sensory panel evaluated the samples. Predictive models (Partial Least Squares regression) linked the volatile composition to perceived sensory attributes, identifying Propylene Glycol Diacetate as a possible marker for red fruit aroma [6] [7].

Comparative Antimicrobial Activity of Parent Diols While direct data on the diacetates is limited, a comparative study on their parent diols provides insight into how structure affects biological activity.

  • Test Method: The Preservatives-Effectiveness Test (PET) was used to evaluate the antimicrobial activities of propan-1,3-diol (PD) and propylene glycol (PG) [8].
  • Key Finding: PD demonstrated greater antimicrobial effectiveness compared to PG, particularly against Escherichia coli and Pseudomonas aeruginosa.
  • Mechanism Investigation: Scanning Electron Microscopy (SEM) revealed that PD caused more marked damage to the bacterial cell membrane, explaining its higher activity [8]. This suggests that the 1,3-positioned oxygen structure may have different interactions with biological membranes.

Key Insights for Researchers and Scientists

  • Prioritize PGDA for Pharmaceutical Solubilization: The established use of Pharmaceutical Grade PGDA as a solubilizer and emulsifier, combined with its favorable safety data, makes it a strong candidate for drug formulation and delivery systems [4] [3].
  • Explore this compound as a Prodrug Intermediate: The presence of ester groups makes this compound a potential prodrug that can be hydrolyzed in the body to release acetic acid and propanediol [1]. This property may be leveraged in novel drug design.
  • Structural Activity Relationship (SAR) is Key: The antimicrobial study on the parent diols [8] highlights that minor structural differences (1,3- vs. 1,2- substitution) can significantly impact biological activity. This principle is crucial when evaluating the diacetate esters for any bio-relevant application.

References

comparative reactivity of diacetate esters

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Diacetate Esters

The table below summarizes key diacetate esters based on the search results, highlighting their distinct applications and reactivity contexts.

Diacetate Ester Primary Application/Context Key Reactivity/Property Experimental Evidence
Macular Carotenoid Diacetates (L, Z, MZ) [1] Dietary supplements for eye health (increasing Macular Pigment Optical Density) Better bioavailability than free carotenoids; improved dispersion and incorporation into digestive micelles [1] 24-week human supplementation study (n=48); significant MPOD increase (p=0.0287) with diacetates [1]
Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) [2] Cell proliferation tracking in animal cells (flow cytometry) Cell-permeable, amine-reactive. Converted intracellularly by esterases to fluorescent, protein-binding CFSE [2] Fluorescence intensity halves with each cell division, detectable for up to 8 divisions [2]
2,4-Diketo Esters (core structure) [3] Crucial intermediates in drug discovery (synthesis of heterocycles) Keto-enol tautomerism; enol form predominates and chelates metals. Multiple highly electrophilic carbonyl groups [3] Used as substrates in Claisen condensation, and synthesis of pyrazoles, isoxazoles, quinoxalinones, and metal complexes [3]

Experimental Data and Protocols

For the most relevant experimental data on reactivity and efficacy, the study on macular carotenoid diacetates offers a clear protocol and quantitative results.

  • Study Design: A 24-week, single-blinded supplementation study compared two groups of 24 subjects each [1].
  • Groups: Group 1 received a mixture of lutein, mesozeaxanthin, and zeaxanthin diacetate esters. Group 2 received free lutein [1].
  • Primary Metric: Change in Macular Pigment Optical Density (MPOD), measured using a customized heterochromatic flicker photometer (cHFP) at weeks 0, 6, 12, 18, and 24 [1].
  • Key Result: The diacetate ester group showed a statistically significant larger increase in MPOD (0.0666 ± 0.0481) compared to the free lutein group (0.0398 ± 0.0430), with the difference being more pronounced in older subjects [1].

Research Pathways and Context

Since a direct chemical reactivity comparison is not available, the following conceptual diagram illustrates the different biological reactivity pathways of the profiled diacetate esters, which may help frame their comparative roles.

G Diacetate Esters: Key Bio-Reactivity Pathways cluster_bio Biological Contexts cluster_react Reactivity & Key Actions Diacetate Esters Diacetate Esters Macular Pigment\nBioavailability Macular Pigment Bioavailability Diacetate Esters->Macular Pigment\nBioavailability Intracellular\nEnzymatic Activation Intracellular Enzymatic Activation Diacetate Esters->Intracellular\nEnzymatic Activation Synthetic\nScaffold for Drug Discovery Synthetic Scaffold for Drug Discovery Diacetate Esters->Synthetic\nScaffold for Drug Discovery Enhanced micelle\nincorporation Enhanced micelle incorporation Macular Pigment\nBioavailability->Enhanced micelle\nincorporation Esterase cleavage &\nprotein binding Esterase cleavage & protein binding Intracellular\nEnzymatic Activation->Esterase cleavage &\nprotein binding Keto-enol tautomerism &\nelectrophilic carbonyls Keto-enol tautomerism & electrophilic carbonyls Synthetic\nScaffold for Drug Discovery->Keto-enol tautomerism &\nelectrophilic carbonyls

How to Proceed with Your Comparison Guide

Based on the findings, here are suggestions for developing your guide:

  • Acknowledge the Scope: You can state that a direct, comprehensive reactivity comparison across all diacetate esters is not readily available in the literature, as "reactivity" is highly dependent on the specific chemical and biological context.
  • Adopt a Context-Driven Structure: Organize your guide by major application areas (e.g., Nutraceutical Bioavailability, Cell Biology Tools, Medicinal Chemistry Synthesis). The table and diagram above provide a starting point for this approach.
  • Deepen the Literature Review: To provide more depth, you could search for head-to-head studies on specific esters of interest, or systematically compile data from individual studies on esters like sulforhodamine B diacetate or other fluorescent probes.

References

validating 1,3-Diacetoxypropane as flavor potential predictor

Author: Smolecule Technical Support Team. Date: February 2026

Key Finding on 1,3-Diacetoxypropane

A 2023 study investigated the relationship between volatile compounds and flavor in dark chocolate. Within this research, propylene glycol diacetate (a synonym for this compound [1] [2]) was identified as a significant compound.

  • Role Identified: The study identified propylene glycol diacetate as a possible marker for red fruit aroma in dark chocolate [3] [4].
  • Research Context: This finding was part of an analysis of 54 dark chocolate samples made from Trinitario cocoa beans. Predictive models using partial least squares regression (PLS) were developed to link volatile compounds to sensory attributes [3] [4].

Experimental Protocol from the Study

The methodology from the identified study can serve as a reference for validation workflows. The research integrated sensory evaluation with chemical analysis to pinpoint key flavor compounds.

start 54 Dark Chocolate Samples (Trinitario Cocoa Beans) A Sensory Evaluation by Trained Panel start->A B Volatile Compound Analysis by GC-MS start->B C Data Integration & PLS Regression Modeling A->C B->C D Identification of Key Predictive Compounds C->D E Validation: This compound as Red Fruit Aroma Marker D->E

The core steps of the experimental protocol are summarized in the table below.

Step Description Key Details
1. Sample Preparation 54 dark chocolate samples from Trinitario cocoa beans (Dominican Republic) [3]. Designed to explore subtle flavor differences within the same cocoa variety and origin.
2. Sensory Analysis Evaluation by a trained sensory panel for 18 attributes (e.g., bitterness, astringency, red fruit, cocoa) [3] [4]. Provides the human-perceived flavor profile data for correlation with chemical data.
3. Chemical Analysis Volatile compounds identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) [3] [4]. 34 known volatile compounds were identified; instrumental data for the flavor model.
4. Data Modeling & Validation Predictive models built using Partial Least Squares (PLS) regression [3] [4]. Statistically links volatile compound composition to specific sensory attributes for biomarker identification.

Research Gaps and Next Steps

The current search results are insufficient for a full comparison guide because they lack direct, quantitative comparisons of this compound against other flavor predictors.

To proceed with your publication, I suggest:

  • Targeted Literature Search: Search for the specific title of the foundational study: "Link between Flavor Perception and Volatile Compound Composition of Dark Chocolates Derived from Trinitario Cocoa Beans from Dominican Republic" (Molecules, 2023) to access the complete paper with full data.
  • Broaden Search Scope: Look for review articles on "flavor prediction biomarkers in food" or specific analyses of other compounds mentioned in the study, such as acetaldehyde and 2,3-butanediol [3].
  • Explore Related Fields: Investigate flavoromics research in other complex food matrices like beer [5] or wine [6], as the methodologies (GC-MS, PLS regression) are often transferable.

References

1,3-Diacetoxypropane retention index in different GC columns

Author: Smolecule Technical Support Team. Date: February 2026

Retention Index Data for 1,3-Diacetoxypropane

Retention Index (I) Column Type Active (Stationary) Phase Experimental Conditions Source
1089 Capillary Polydimethyl siloxanes (Non-polar) Custom temperature program [1] Zenkevich and Chupalov, 1996 [1]
1650 Capillary Carbowax 20M (Polar) Custom temperature program [1] Vinogradov, 2004 [1]
1655 Capillary FFAP (Polar) 50 m/0.25 mm/0.25 μm, He; Program: 20°C (5min) => 2°C/min => 70°C => 4°C/min => 210°C [1] Yasuhara, 1987 [1]
1660 Capillary DB-FFAP (Polar) 30 m/0.32 mm/0.25 μm, H₂, 40°C @ 2 min, 5°C/min; Final Temp: 240°C [1] Charles, Martin, et al., 2000 [1]

This data is compiled from the NIST Chemistry WebBook, a highly trusted reference database [1] [2].

Experimental Protocols and Context

The provided data comes from established analytical methods. Here is a breakdown of the key experimental aspects:

  • Methodology: Retention indices are determined using the Van Den Dool and Kratz method or similar approaches, which involve a temperature-programmed run and comparison to a homologous series of n-alkanes [1] [3]. The index is a relative measure, making it more reproducible across different labs than absolute retention time [3].
  • Column Selection: The data clearly demonstrates the principle of "like dissolves like".
    • Non-polar columns (e.g., polydimethyl siloxanes) separate compounds primarily by boiling point.
    • Polar columns (e.g., Carbowax 20M, FFAP) separate based on polarity, leading to stronger interactions with and longer retention for polar molecules like this compound [4].
  • Application in Identification: Using retention indices from two columns with different polarities provides a powerful tool for confirming a compound's identity, as it creates a unique "fingerprint" that is much more reliable than a single data point [3]. The workflow for this confirmatory analysis is outlined below.

Start Start: Sample Injection GC_A GC Analysis on Non-Polar Column Start->GC_A GC_B GC Analysis on Polar Column Start->GC_B RI_A Calculate Retention Index on Non-Polar Column (e.g., 1089) GC_A->RI_A RI_B Calculate Retention Index on Polar Column (e.g., ~1655) GC_B->RI_B DB_Lookup Compare RI Pair Against Reference Database RI_A->DB_Lookup RI_B->DB_Lookup Confirmed_ID Confirmed Identification of this compound DB_Lookup->Confirmed_ID

Key Takeaways for Method Development

  • Polar Columns are Essential: For positive identification of this compound, a polar column like FFAP or a similar polyethylene glycol (Wax) phase is recommended due to its strong retention and providing a distinctive retention index [1] [4].
  • Leverage Cross-Reference Guides: When selecting a column, you can use cross-reference charts to find equivalent phases from different manufacturers. For example, DB-FFAP is similar to phases like ZB-FFAP (Phenomenex) and OPTIMA FFAP (Machery-Nagel) [5].
  • Consult Authoritative Databases: The NIST WebBook and commercial mass spectral libraries are indispensable resources for finding experimentally determined retention index data for a wide range of compounds and stationary phases [1] [3].

References

comparison of 1,3-Diacetoxypropane with ethylene glycol diacetate

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview of Key Properties

The table below summarizes the fundamental characteristics of both compounds for a direct comparison.

Property 1,3-Diacetoxypropane Ethylene Glycol Diacetate
CAS Number 628-66-0 [1] [2] 111-55-7 [3] [4]
Molecular Formula C7H12O4 [1] [2] C6H10O4 [4]
Molecular Weight (g/mol) 160.17 [1] [2] 146.16 [4]
Structure 3-acetyloxypropyl acetate [1] 1,2-diacetoxyethane
Boiling Point 482.50 - 482.70 K (approx. 209 - 209.5 °C) [2] 367 - 369 °F (approx. 186 - 187 °C) [4]
Flash Point Information missing 191°F (88°C) [3] [4]
Vapor Pressure Information missing 0.4 mmHg at 68°F [4]
Density/Specific Gravity Information missing 1.104 at 68°F [4]
Common Applications Solvent, chemical intermediate, flavoring agent [1] Agro-chemical solvent, perfumes, printing ink, lacquers, resins [3] [4]

Detailed Profiles and Experimental Data

Ethylene Glycol Diacetate (EGDA)

This compound is highlighted in research as a promising, environmentally friendly alternative to aromatic solvents in pesticide formulations [3].

  • Key Advantages: EGDA possesses several properties that make it suitable for agrochemical use, including low vapor pressure (reducing volatilization and odor), low toxicity, a high flash point (making storage and transportation safer), and excellent solubility for many pesticides [3].
  • Experimental Protocol & Performance: A study formulated a 2.5% Lambda-cyhalothrin (an insecticide) Emulsifiable Concentrate (EC) using EGDA as the carrier solvent [3].
    • Emulsion Stability: The EGDA-based EC passed standard CIPAC tests, demonstrating excellent emulsion stability in water [3].
    • Wettability and Spreading: The formulation showed superior wetting and spreading abilities on hydrophobic surfaces compared to a conventional xylene-based EC, which can lead to higher pesticide utilization [3].
    • Phytotoxicity & Toxicity: The EGDA-EC formulation showed no phytotoxicity on cucumber and cabbage leaves. It also exhibited lower acute toxicity to zebrafish compared to the xylene-based formulation [3].
  • Safety Profile: Classified as a combustible liquid, it causes significant irritation upon contact with eyes or skin. It is soluble in water and reacts with acids and caustic solutions [4].
This compound (1,3-Propanediol diacetate)

The available data for this compound is primarily physico-chemical, with less specific application-focused research compared to EGDA.

  • Synthesis: It can be synthesized through direct esterification of propane-1,3-diol with acetic acid (using a catalyst like sulfuric acid) or by reacting propylene glycol with acetic anhydride [1].
  • Reported Applications: It is identified as a solvent in organic reactions, a chemical intermediate for synthesizing other compounds (e.g., the polymer PTT), and a potential flavoring agent in food chemistry [1].
  • Experimental Context: Much of the data comes from calculated or experimentally determined thermophysical properties, such as Gibbs free energy of formation (ΔfG°: -459.78 kJ/mol) and enthalpy of vaporization (ΔvapH°: 49.49 kJ/mol) [2]. Its role as a chemical intermediate is documented in patent literature related to polyester production [1].

Summary and Research Considerations

To further aid your analysis, the core distinctions and applications are summarized in the following workflow.

Start Start: Comparison of Diacetate Esters EGDA Ethylene Glycol Diacetate Start->EGDA DP This compound Start->DP EGDA_App Primary Application: Green Solvent for Agrochemical EC Formulations EGDA->EGDA_App EGDA_Prop Key Properties: Low Vapor Pressure High Flash Point Low Toxicity EGDA->EGDA_Prop Consider Research Considerations EGDA_Prop->Consider DP_App Primary Application: Chemical Intermediate & Solvent DP->DP_App DP_Prop Key Properties: Documented Thermophysical Data DP->DP_Prop DP_Prop->Consider Text1 EGDA has more supporting application data Consider->Text1 Text2 This compound data is more general Consider->Text2

The choice between these solvents depends heavily on your specific application.

  • For agrochemical formulations, particularly where replacing toxic aromatic solvents is a priority, Ethylene Glycol Diacetate has strong, positive experimental evidence supporting its efficacy and environmental profile [3].
  • For applications as a chemical intermediate or general solvent in organic synthesis, This compound is a viable compound, though more targeted research may be needed to confirm its performance for specific uses [1].

References

validating analytical methods for 1,3-Diacetoxypropane quantification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,3-Diacetoxypropane

The table below summarizes the fundamental identifying information and physical properties of this compound available from the search results.

Property Details
CAS Registry Number 628-66-0 [1] [2]
IUPAC Name 3-acetyloxypropyl acetate [1]
Other Names 1,3-Propanediol diacetate; propane-1,3-diyl diacetate [1] [2]
Molecular Formula C₇H₁₂O₄ [1] [2]
Molecular Weight 160.17 g/mol [1]
SMILES CC(=O)OCCCOC(=O)C [1]
Density 1.06 g/cm³ [2]
Boiling Point 210.2 °C at 760 mmHg [2]
Flash Point 97.5 °C [2]

A Framework for Method Development and Validation

While specific protocols are not available in the search results, the general principles of analytical method validation can be applied. The following workflow outlines the key stages in developing and validating an analytical method for quantifying this compound.

Start Method Development A Select Analytical Technique (e.g., GC, GC-MS, HPLC) Start->A B Optimize Parameters (Column, Temp., Mobile Phase) A->B C Sample Preparation B->C D Method Validation C->D E Specificity D->E F Linearity and Range E->F G Accuracy and Precision F->G H LOD and LOQ G->H End Validated Method H->End

For the Select Analytical Technique stage, Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) are often preferred for volatile, low-molecular weight compounds like this compound due to their high resolution and sensitivity [1]. High-Performance Liquid Chromatography (HPLC) with a UV or refractive index detector is another viable option.

Suggested Experimental Pathways

To gather the specific data you need, I suggest the following approaches:

  • Consult Scientific Literature: Perform a detailed search on specialized platforms like SciFinder, Reaxys, or Google Scholar using keywords such as "GC-MS quantification of 1,3-propanediol diacetate," "analysis of propylene glycol diacetate," or "validation of this compound HPLC method."
  • Review Pharmacopoeial Methods: Check the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) for monographs on similar compounds, which can provide standard validation protocols and acceptance criteria.
  • Contact Manufacturers: Reach out to chemical suppliers like Smolecule [1] or manufacturers who may have technical data sheets or in-house analytical methods they can share.

References

performance comparison of diacetate esters as solvents

Author: Smolecule Technical Support Team. Date: February 2026

Ethylene Glycol Diacetate: A Performance Case Study

One study provides concrete experimental data for Ethylene Glycol Diacetate (EGDA), positioning it as a greener alternative to the traditional solvent xylene in pesticide formulations [1]. While the context is agrochemical, the performance metrics are relevant for assessing solvent properties.

The table below summarizes the key experimental findings from this study:

Performance Metric Xylene-based Formulation EGDA-based Formulation Experimental Context
Surface Tension & Wettability Higher Lower Measured on Shortawn foxtail leaves [1]
Contact Angle Higher Lower Measured on Shortawn foxtail leaves [1]
Leaf Retention/Spreading Baseline 24%–40% increase Calculated from retention data [1]
Herbicidal Efficacy (Greenhouse) Baseline 9.1%–30.5% superior Bioassay on weeds; control effect [1]
Herbicidal Efficacy (Field) Baseline 4.8%–6.7% superior Bioassay on weeds; control effect [1]
Cytotoxicity Higher (Baseline) 2–3 times less cytotoxic Bioassays on human bronchial cells [1]

Other Diacetate Esters in Application

The search also identified other diacetate esters, though with less direct performance data:

  • Glycerol Diacetate is noted for its versatility, low toxicity, and biodegradability. It is used as a solvent, carrier, or plasticizer in:
    • Pharmaceuticals: As a carrier or excipient to aid in drug delivery and stability [2].
    • Cosmetics: As a moisturizer and stabilizer [2].
    • Food Processing: As a texture enhancer and preservative [2].
    • Biodegradable Packaging: As a plasticizer [2].
  • Diethyleneglycol diacetate (CAS 628-68-2) is discussed primarily in the context of its market and regulatory landscape in North America, with applications noted in coatings, adhesives, and specialty chemicals. However, no specific performance data versus other solvents was provided [3].

A Framework for Comparative Assessment

For a comprehensive comparison guide, the available data is a starting point. A full assessment for drug development would require evaluating diacetate esters against each other and common solvents across a wider set of parameters. The diagram below outlines the key workflow for a systematic solvent performance assessment.

Start Define Solvent Application P1 Physicochemical Properties Start->P1 P2 Solvency & Efficacy Performance Start->P2 P3 Toxicology & Safety Profile Start->P3 P4 Environmental & Regulatory Compliance Start->P4 M1 • Boiling Point • Vapor Pressure • Surface Tension • Viscosity • Solubility P1->M1 M2 • API Solubility • Extraction Efficiency • Reaction Yield • Formulation Stability P2->M2 M3 • In vitro Cytotoxicity • Genotoxicity Studies • Irritation/Corrosion Tests P3->M3 M4 • Biodegradability • VOC Emissions • Regulatory Status (e.g., ICH Q3C) P4->M4

This structured approach ensures an objective and multi-faceted comparison, which is essential for making informed decisions in pharmaceutical development.

References

validating 1,3-Diacetoxypropane purity by NMR spectroscopy

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,3-Diacetoxypropane

The table below summarizes the key identifying information for this compound, which is essential for any analytical method development [1].

Property Description
CAS Number 628-66-0 [1]
IUPAC Name 3-acetyloxypropyl acetate [1]
Molecular Formula C₇H₁₂O₄ [1]
Molecular Weight 160.17 g/mol [1]
SMILES CC(=O)OCCCOC(=O)C [1]
Structure A propane backbone with acetoxy groups (-OCOCH₃) at the 1 and 3 positions [1]

NMR Spectroscopy for Purity Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and purity of organic compounds [2]. Quantitative NMR (qNMR) is particularly valuable for purity assessment because the area under an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for precise concentration measurements without compound-specific calibration curves [3].

The following diagram outlines a general workflow for purity assessment using qNMR, which can be directly applied to validating this compound.

start Sample Preparation a Dissolve sample in deuterated solvent (e.g., CDCl₃) start->a b Add internal standard (e.g., DMSO₂) a->b c Acquire ¹H NMR spectrum with validated qNMR parameters b->c d Data Analysis c->d e Identify target compound signals and impurity signals d->e f Integrate characteristic proton signals e->f g Calculate purity using internal standard f->g end Purity Report g->end

Comparison with Other Analytical Techniques

While NMR is highly effective, it's important to compare it with other common techniques. The table below highlights the advantages of qNMR for a comprehensive purity assay.

Technique Key Principle Key Principle Suitability for Purity Assay
qNMR Measures response proportional to nuclei count [3]. Does not require identical standards; can quantify multiple components at once; non-destructive [3]. Excellent. Provides absolute quantification and can identify and quantify impurities simultaneously [3].
GC-MS Separates and identifies compounds by mass [4]. High sensitivity; provides structural information via fragmentation patterns [4]. Good. Requires volatility and may need specific standards for accurate quantification. Destructive [4].
HPLC Separates compounds in a liquid phase. High resolution; excellent for separating complex mixtures. Good. Requires a chromophore and compound-specific calibration curves. Does not directly provide structural info.

Experimental Protocol for qNMR Purity Assessment

Here is a detailed methodology you can adapt to validate the purity of your this compound sample.

1. Sample and Solvent Preparation [3] [5]

  • Solvent Selection: Use a suitable deuterated solvent. For this compound, which is an ester, deuterated chloroform (CDCl₃) is an appropriate choice given its ability to dissolve similar organic compounds [5].
  • Internal Standard: Use a high-purity internal standard with a known concentration. Dimethyl sulfone (DMSO₂) is a suitable choice, as it is stable, inert, and provides a distinct singlet proton signal that does not overlap with the expected signals of your target compound [5].
  • Preparation: Precisely weigh a known amount of your this compound sample and the internal standard. Dissolve them together in the deuterated solvent to prepare a homogeneous solution [3].

2. NMR Data Acquisition [3] [5]

  • Instrument Setup: Use a spectrometer with a magnetic field strength appropriate for the required resolution.
  • Key Acquisition Parameters:
    • Pulse Sequence: Use a simple one-pulse experiment with a sufficient relaxation delay (d1). A delay of 60 seconds ensures that the proton spins fully relax between pulses, which is critical for accurate quantification [5].
    • Number of Scans (NS): 8-16 scans are often sufficient for a good signal-to-noise ratio for a concentrated sample [5].
    • Receiver Gain: Set appropriately to avoid signal distortion.

3. Data Processing and Calculation [3] [5]

  • Processing: Apply a mild line broadening (e.g., 0.1 Hz) and perform careful phase and baseline corrections on the Free Induction Decay (FID) to ensure accurate integration [5].
  • Integration: Manually define the integration regions for a characteristic, non-overlapping proton signal from this compound and for the signal from the internal standard.
  • Calculation: Use the following formula to calculate the purity: ( C_u = C_r \times \frac{A_u}{A_r} \times \frac{N_r}{N_u} \times \frac{MW_u}{MW_r} ) Where:
    • ( C_u ) = Concentration (and by extension, purity) of the unknown (this compound).
    • ( C_r ) = Known concentration of the internal standard.
    • ( A_u ) and ( A_r ) = Integrated areas of the selected protons for the unknown and standard, respectively.
    • ( N_u ) and ( N_r ) = Number of protons giving rise to the integrated signals for the unknown and standard.
    • ( MW_u ) and ( MW_r ) = Molecular weights of the unknown and standard.

Key Considerations for Your Guide

  • Signal Assignment: For this compound, the methylene protons adjacent to the ester oxygens (-O-CH₂-CH₂-CH₂-O-) are expected to produce a characteristic triplet or multiplet in the chemical shift range of δ 4.15 – 4.30 ppm. The methyl protons of the acetate groups (-OC(=O)-CH₃) should produce a singlet near δ 2.05 ppm [1]. Confirming these signals is the first step in validation.
  • Impurity Identification: A key advantage of NMR is that it can help identify common impurities. Look for unexpected signals. For instance, free acetic acid (singlet at ~δ 12 ppm) or the parent compound 1,3-propanediol (signals in the δ 3.5-3.7 ppm region) could indicate incomplete synthesis or hydrolysis [1].

References

comparative analysis of 1,3-Diacetoxypropane in different food products

Author: Smolecule Technical Support Team. Date: February 2026

Documented Occurrences of 1,3-Diacetoxypropane

The table below summarizes the key findings from the search results regarding where this compound has been identified.

Food Product Context of Identification Key Findings / Proposed Role
Balsamic Vinegar [1] First identification via GC-MS metabolomics. Identified as one of over 47 aroma compounds; role in flavor not specified. [1]
Dark Chocolate [2] [3] Listed as an identified volatile compound (ester). Odor descriptor listed in a table; its specific impact on chocolate flavor was not discussed in the available summary. [2]

Experimental Protocols for Flavor Compound Analysis

While a direct comparison for this compound is unavailable, the research that identified it employs robust, reproducible methodologies. The following workflow, common in food flavoromics, details the process from sample preparation to data analysis.

Sample Preparation Sample Preparation Volatile Compound Extraction Volatile Compound Extraction Sample Preparation->Volatile Compound Extraction Instrumental Analysis Instrumental Analysis Volatile Compound Extraction->Instrumental Analysis HS-SPME HS-SPME Volatile Compound Extraction->HS-SPME SAFE SAFE Volatile Compound Extraction->SAFE LLE LLE Volatile Compound Extraction->LLE Data Processing & Compound Identification Data Processing & Compound Identification Instrumental Analysis->Data Processing & Compound Identification GC-MS GC-MS Instrumental Analysis->GC-MS GC×GC-TOF-MS GC×GC-TOF-MS Instrumental Analysis->GC×GC-TOF-MS GC-O-MS GC-O-MS Instrumental Analysis->GC-O-MS Statistical Modelling & Linkage to Sensory Statistical Modelling & Linkage to Sensory Data Processing & Compound Identification->Statistical Modelling & Linkage to Sensory PLS Regression PLS Regression Statistical Modelling & Linkage to Sensory->PLS Regression PCA PCA Statistical Modelling & Linkage to Sensory->PCA OAV/TAV Calculation OAV/TAV Calculation Statistical Modelling & Linkage to Sensory->OAV/TAV Calculation

Here is a detailed breakdown of each stage shown in the workflow:

  • Sample Preparation: Foods are prepared to ensure a uniform matrix. For chocolate, samples are often tempered and ground [2] [3]. For vinegar, samples may be used directly or diluted [1].
  • Volatile Compound Extraction: This critical step isolates aroma molecules.
    • Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with a polymer is exposed to the vapor above a sample to absorb volatile compounds. It is efficient and ideal for a wide range of volatiles like esters and aldehydes [2] [4].
    • Solvent-Assisted Flavor Evaporation (SAFE): This technique is used for a more comprehensive extraction, particularly effective for alcohols and acids, by distilling the food under high vacuum [4].
    • Liquid-Liquid Extraction (LLE): Uses a solvent (like dichloromethane) to directly extract compounds from a liquid sample [4].
  • Instrumental Analysis: Separates, identifies, and quantifies the extracted compounds.
    • Gas Chromatography-Mass Spectrometry (GC-MS): The standard workhorse. GC separates the compounds, and MS identifies them by their mass spectrum [2] [1].
    • Comprehensive Two-Dimensional GC (GC×GC-TOF-MS): Provides greater separation power for complex mixtures, reducing co-elution and improving identification [4].
    • Gas Chromatography-Olfactometry (GC-O-MS): The GC effluent is split between the mass spectrometer and a human sniffer port, allowing analysts to determine which compounds are actually aroma-active [4].
  • Data Processing & Compound Identification: MS data is compared against commercial spectral libraries (e.g., NIST) for identification. Quantification is achieved by integrating peak areas [1].
  • Statistical Modelling & Linkage to Sensory:
    • Principal Component Analysis (PCA): An unsupervised method used to visualize natural groupings in samples based on their overall chemical composition [2] [3].
    • Partial Least Squares (PLS) Regression: A powerful supervised method that builds a model to predict sensory attribute intensities (from a trained panel) based on the volatile compound data [2] [4].
    • Odor/Taste Activity Value (OAV/TAV): A key concept where the concentration of a compound is divided by its perception threshold. OAV/TAV ≥ 1 suggests the compound likely contributes directly to aroma or taste [4].

A Path Forward for Your Research

The absence of a direct comparison indicates a potential gap in the literature. To address your objective, you could consider the following approaches:

  • Design a New Study: You could apply the methodologies described above to analyze this compound in a selection of food products (like vinegar, chocolate, and others where esters are common) yourself. This would generate the primary data needed for a true comparative guide.
  • Broaden the Search: It may be useful to investigate the role of its chemical precursors or related compounds. For instance, 1,3-Propanediol is a direct precursor and is the subject of taste-modification research [5], while other acetates and esters are frequently discussed in flavor chemistry [2] [4].

References

×

XLogP3

0.4

Boiling Point

209.5 °C

Other CAS

628-66-0

Wikipedia

1,3-diacetoxypropane

Dates

Last modified: 08-15-2023

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